2-Amino-4-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHWTCTBHQQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Foundations of 2 Amino 4 Oxopentanoic Acid
Systematic Nomenclature and Common Research Abbreviations
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-amino-4-oxopentanoic acid . nih.govkingdraw.com This name is derived from its structure: a five-carbon chain ("pentan-") with a carboxylic acid ("-oic acid") as the highest priority functional group, defining the carbon chain's numbering. masterorganicchemistry.com Consequently, an amino group is located at the second carbon (C2) and a ketone (oxo group) is at the fourth position (C4). nih.govebi.ac.uk
In research and chemical databases, it is also referred to by several synonyms. One common synonym is 4-oxonorvaline . nih.gov The term "norvaline" is sometimes used for straight-chain five-carbon amino acids, and the "4-oxo" prefix specifies the location of the ketone group. Another recorded synonym is alpha-aminolevulinic acid, though this can cause confusion with the well-known heme precursor, 5-aminolevulinic acid. nih.gov Currently, there are no widely adopted, standardized one-letter or three-letter abbreviations for this compound in the way that exists for the 20 proteinogenic amino acids.
Isomeric Considerations and Stereochemical Aspects of this compound
Isomerism is a key feature of this compound due to the presence of a chiral center. The alpha-carbon (C2) is bonded to four distinct groups: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and an acetonyl group (-CH2COCH3). mun.ca This structural arrangement makes the alpha-carbon a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images. mun.caucsb.edu
These mirror-image isomers are known as enantiomers. uomustansiriyah.edu.iqyoutube.com They are designated using two primary nomenclature systems:
D/L System: Based on the configuration of glyceraldehyde, this system is commonly used for amino acids. In naturally occurring proteins, the vast majority of amino acids are in the L-configuration. nih.govfrontiersin.org
R/S System (Cahn-Ingold-Prelog): This system assigns priority to the groups attached to the chiral center based on atomic number. It provides an unambiguous descriptor of the absolute configuration.
The two enantiomers of this compound are therefore (R)-2-amino-4-oxopentanoic acid and (S)-2-amino-4-oxopentanoic acid. While these enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point), their interaction with other chiral molecules, such as enzymes in biological systems, can be profoundly different. mun.ca This stereospecificity is critical, as biological processes often selectively recognize and process only one enantiomer. For instance, studies have explored the enzymatic synthesis of specific stereoisomers of related compounds, highlighting the importance of controlling stereochemistry. chemistrysteps.comacs.org
Structural Insights from Theoretical Models (e.g., Conformational Analysis)
The three-dimensional structure of this compound is not static; it possesses considerable conformational flexibility due to rotation around its single bonds. nih.gov Conformational analysis, the study of the energies of different spatial arrangements (conformers), can be investigated using theoretical models and computational chemistry. scribd.com
The key rotatable bonds in the side chain of this compound are the Cα-Cβ and Cβ-Cγ bonds. The rotation around these bonds gives rise to different rotational isomers, or rotamers. nih.gov The relative stability of these rotamers is determined by a variety of factors, including:
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where the dihedral angles are approximately 60°, 180°, and 300°, are generally of lower energy than eclipsed conformations. nih.gov
Steric Hindrance: Repulsive interactions occur when bulky groups are brought into close proximity. Theoretical models can calculate the energetic cost of these interactions, predicting which conformations are sterically disfavored.
Intramolecular Interactions: The presence of polar groups (amino, carboxyl, and oxo) allows for potential intramolecular hydrogen bonding or dipole-dipole interactions that can stabilize certain conformations. The relative orientation of these groups will significantly influence the molecule's potential energy surface.
Computational methods, such as molecular mechanics or quantum mechanical calculations, are used to model these interactions. By calculating the potential energy as a function of the side-chain dihedral angles (often denoted as χ1, χ2, etc.), a conformational energy map can be generated. This map reveals the low-energy, most probable conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent). While specific, detailed conformational analysis studies exclusively on this compound are not widely published, the principles derived from the study of other amino acids with flexible side chains are directly applicable.
Table of Mentioned Compounds
Synthetic Strategies for 2 Amino 4 Oxopentanoic Acid and Its Analogues
Chemical Synthesis Methodologies
Chemical synthesis provides a versatile platform for the construction of 2-amino-4-oxopentanoic acid and its derivatives, allowing for a high degree of control over the molecular architecture.
Total Synthesis Approaches for this compound
The total synthesis of this compound, also known as 4-oxonorvaline, can be achieved through multi-step sequences starting from readily available chiral precursors. One notable strategy involves the homologation of β-aspartyl semialdehyde. While a detailed step-by-step synthesis is not extensively documented in readily available literature, the general approach would likely involve the use of a chiral pool starting material, such as an amino acid, to establish the stereochemistry at the α-carbon. Subsequent steps would focus on the introduction of the three-carbon side chain containing the ketone functionality. This could be achieved through various carbon-carbon bond-forming reactions, followed by oxidation to unmask the ketone. The synthesis of related γ-keto-α-amino acids often employs strategies such as the stereoselective alkylation of chiral glycine (B1666218) enolate equivalents or the use of chiral auxiliaries to control the stereochemistry.
A divergent, enantioselective synthetic strategy has been reported for the synthesis of related non-proteinogenic amino acids, including γ-oxonorvaline, from the common starting material (S)-allylglycine. This approach highlights the use of asymmetric transfer allylation of a glycine Schiff base to establish the initial stereocenter with high enantiomeric excess. researchgate.net
Convergent and Divergent Synthesis Strategies for Related Structures
Convergent and divergent synthetic strategies offer efficient pathways to libraries of related structures from common intermediates, which is particularly valuable for structure-activity relationship studies.
A convergent synthesis approach could involve the preparation of two key fragments separately: one containing the protected amino acid core and another bearing the keto-functionalized side chain. These fragments would then be coupled in a later stage of the synthesis. For instance, a protected glutamic acid derivative could be a starting point, with the γ-carboxylic acid being converted to the methyl ketone.
A divergent synthesis strategy would utilize a common intermediate that can be elaborated into various analogues. For example, a protected glutamic acid derivative could serve as a branching point. The γ-carboxylic acid could be converted to a Weinreb amide, which can then react with different Grignard reagents to introduce a variety of ketone functionalities, thus producing a range of 2-amino-4-oxo-alkanoic acid analogues. A divergent approach has been successfully employed for the synthesis of functionalized quinolines from two distinct amino acids, showcasing the power of using amino acids as versatile starting materials in divergent strategies. nih.gov Similarly, the synthesis of diverse pseudo-natural products from a common divergent intermediate has been reported, highlighting the efficiency of this strategy in exploring chemical space. frontiersin.org
Chemo- and Regioselective Transformations in this compound Synthesis
The synthesis of this compound requires careful control of chemo- and regioselectivity due to the presence of multiple functional groups (amine, carboxylic acid, and ketone).
Chemoselectivity is crucial when performing reactions that could potentially affect more than one functional group. For instance, the reduction of the ketone must be achieved without affecting the carboxylic acid. This can be accomplished by protecting the carboxylic acid as an ester and then using a mild reducing agent that selectively targets the ketone. Similarly, protecting the amino group is essential to prevent its interference in many reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions. illinois.eduacs.org Chemoselective oxidation is another important transformation, for example, in the conversion of a precursor alcohol to the target ketone without over-oxidation or affecting other sensitive parts of the molecule. nih.govresearchgate.netethernet.edu.et
Regioselectivity is critical when forming the carbon skeleton. For example, in an alkylation reaction to introduce the side chain, it is necessary to control the position of alkylation. The regioselective formation of enolates is a key strategy in this regard. nih.govmdpi.com By carefully choosing the base, solvent, and temperature, it is possible to generate either the kinetic or thermodynamic enolate, leading to different alkylation products. quimicaorganica.org The regioselective alkylation of chelated amino acid ester enolates has been shown to be an effective method for introducing side chains. uni-saarland.de
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers an attractive alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions. The use of enzymes and whole-cell systems for the production of non-proteinogenic amino acids is a rapidly developing field.
Enzyme Discovery and Engineering for this compound Production
The enzymatic synthesis of this compound typically involves the use of aminotransferases (also known as transaminases). These enzymes catalyze the transfer of an amino group from an amino donor (such as alanine (B10760859) or aspartate) to a keto acid acceptor. In this case, the keto acid precursor would be 2-oxo-4-pentenoic acid or a related compound.
Enzyme discovery for this specific transformation can be achieved through screening of microbial diversity. uni-greifswald.de This involves isolating and testing enzymes from various natural sources for their ability to convert the desired keto acid into this compound. Computational screening methods, based on known transaminase motifs, can also be employed to identify potential candidate enzymes from genomic databases. researchgate.netbiorxiv.org
Enzyme engineering plays a crucial role in improving the properties of naturally occurring enzymes for industrial applications. frontiersin.org Techniques such as directed evolution and site-directed mutagenesis can be used to enhance the activity, stability, and substrate specificity of aminotransferases. researchgate.net For example, the active site of an aminotransferase can be modified to better accommodate the γ-keto acid substrate. researchgate.net The engineering of ω-transaminases has been shown to be effective for the synthesis of unnatural amino acids. researchgate.net
| Enzyme Type | Engineering Strategy | Target Improvement | Reference |
| Aspartate Aminotransferase | Directed Evolution | Increased catalytic efficiency for β-branched amino and 2-oxo acids | researchgate.net |
| ω-Transaminase | Mechanism-Guided Engineering | Accelerated reductive amination of ketones | researchgate.net |
| Aromatic Aminotransferases | Biochemical Characterization | Understanding substrate promiscuity for targeted engineering | nih.gov |
Whole-Cell Biotransformation Systems for this compound
Whole-cell biotransformation utilizes entire microbial cells as catalysts, offering several advantages over the use of isolated enzymes, including cofactor regeneration and improved enzyme stability. nih.gov Genetically engineered strains of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, are commonly used for the production of non-proteinogenic amino acids. nih.govnih.gov
For the production of this compound, a whole-cell system would typically involve engineering a host strain to overexpress a suitable aminotransferase. The cells would be fed with a simple carbon source, like glucose, and the keto acid precursor. The cellular metabolism would provide the necessary amino donors and cofactors for the transamination reaction. researchgate.net
Metabolic engineering strategies can be employed to enhance the production of the target amino acid. This can include:
Redirecting carbon flux: Modifying metabolic pathways to increase the intracellular concentration of the amino donor (e.g., glutamate (B1630785) or alanine). nih.govuni-saarland.denih.gov
Improving precursor uptake and product export: Overexpressing transporter proteins to facilitate the movement of the keto acid substrate into the cell and the amino acid product out of the cell. nih.gov
Eliminating competing pathways: Deleting genes responsible for the degradation of the product or the consumption of the precursor in undesired side reactions.
While specific data on the whole-cell production of this compound is limited in the provided search results, the established methodologies for other non-proteinogenic amino acids provide a clear blueprint for its potential production. For instance, recombinant Corynebacterium glutamicum has been successfully engineered to produce various non-proteinogenic amino acids from α-keto acid precursors. nih.gov
Optimization of Biocatalytic Processes for this compound Synthesis
One of the most promising enzymatic routes for the synthesis of chiral amino compounds is through the use of transaminases (TAs). rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, demonstrating high enantioselectivity under environmentally benign conditions. rsc.org However, to apply these biocatalysts in an economically viable manner, their performance often requires significant optimization. rsc.org
A notable example of optimizing a biocatalytic process for a compound structurally similar to this compound is the synthesis of L-norvaline from 2-oxopentanoic acid. This process utilizes an (S)-selective ω-transaminase (ω-TA) from Ochrobactrum anthropi (OATA). nih.gov Initial studies with the wild-type enzyme revealed limitations in its ability to accommodate substrates with side chains larger than an ethyl group. nih.gov
To overcome this, active-site engineering of the ω-TA was performed. Through alanine scanning mutagenesis of nine active-site residues, a variant, L57A, was identified that exhibited a dramatic improvement in activity towards α-keto acids with bulkier substituents. nih.gov This engineered enzyme showed a 48-fold increase in activity for 2-oxopentanoic acid compared to the wild-type. nih.gov Molecular modeling suggested that the substitution of leucine (B10760876) with alanine at position 57 provides more space in the small pocket of the active site, allowing for a more favorable binding orientation of the substrate. nih.gov
Further optimization of the reaction conditions for the asymmetric amination of 2-oxopentanoic acid using the L57A variant was conducted. The synthesis of L-norvaline was carried out at 37°C in a 50 mM potassium phosphate (B84403) buffer at pH 7. nih.gov The reaction mixture contained 50 mM 2-oxopentanoic acid and 100 mM isopropylamine (B41738) as the amino donor, with an enzyme concentration of 40 μM. nih.gov Under these optimized conditions, the L57A variant successfully produced optically pure L-norvaline with an enantiomeric excess (ee) of over 99%. nih.gov
Another important biocatalytic approach involves the use of dehydrogenases. For instance, an engineered glutamate dehydrogenase (GDH) from Escherichia coli has been successfully used for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a structurally related γ-amino acid. nih.gov The optimization of this process involved both protein engineering and the adjustment of reaction parameters. nih.gov
Through structure-guided protein engineering, a mutant GDH (EcGDHK116Q/N348M) was developed that showed significantly higher catalytic efficiency for levulinic acid compared to the wild-type enzyme. nih.gov The process was further optimized by coupling the primary reaction with a formate (B1220265) dehydrogenase for cofactor regeneration, which is a crucial step for the economic feasibility of dehydrogenase-catalyzed reactions. nih.govnih.gov The optimal reaction conditions were found to be a pH of 8 and a temperature of 45°C. nih.gov This optimized dual-enzyme system was able to convert 0.4 M levulinic acid to (R)-4-aminopentanoic acid with a conversion rate of over 97% and an enantiomeric excess of greater than 99% within 11 hours. nih.gov
These examples highlight the critical role of both enzyme engineering and reaction condition optimization in developing efficient biocatalytic processes for the synthesis of this compound and its analogues. The strategies employed, including active-site mutagenesis to enhance substrate specificity and activity, and the implementation of cofactor recycling systems, are key to achieving high yields and stereoselectivity. nih.govnih.gov
Table 1: Optimization of Biocatalytic Synthesis for 2-Oxopentanoic Acid Amination
| Parameter | Wild-Type ω-TA | Engineered ω-TA (L57A) |
|---|---|---|
| Enzyme Source | Ochrobactrum anthropi | Ochrobactrum anthropi (mutant) |
| Substrate | 2-Oxopentanoic acid | 2-Oxopentanoic acid |
| Amino Donor | Isopropylamine | Isopropylamine |
| Relative Activity | 1-fold | 48-fold increase |
| Temperature | 37°C | 37°C |
| pH | 7.0 | 7.0 |
| Product | L-Norvaline | L-Norvaline |
| Enantiomeric Excess | >99% | >99% |
Data sourced from a study on the asymmetric synthesis of L-norvaline. nih.gov
Table 2: Optimization of Biocatalytic Synthesis for a Structurally Related Compound
| Parameter | Optimized Process |
|---|---|
| Enzyme | Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) |
| Substrate | Levulinic Acid |
| Product | (R)-4-Aminopentanoic Acid |
| Cofactor Regeneration | Formate Dehydrogenase |
| Temperature | 45°C |
| pH | 8.0 |
| Conversion | >97% |
| Enantiomeric Excess | >99% |
Data from the synthesis of (R)-4-aminopentanoic acid, an analogue of this compound. nih.gov
Biosynthetic Pathways and Regulation of 2 Amino 4 Oxopentanoic Acid
Identification of Natural Occurrences and Putative Biosynthetic Origins
The biosynthesis of 2-amino-4-oxopentanoic acid has been identified in specific metabolic contexts, particularly within microbial metabolic pathways. Its presence has also been noted in a range of organisms, indicating its role as a metabolite.
Organismal Distribution of this compound Biosynthesis (e.g., Microbial, Plant)
The organismal distribution of this compound is varied. It has been reported to be present in Homo sapiens (humans) and the water flea, Daphnia pulex. nih.gov It is also recognized as a plant metabolite. ebi.ac.uk
The most detailed characterization of its biosynthesis is in anaerobic bacteria, specifically within the genus Clostridium. researchgate.net Bacteria such as Clostridium sticklandii utilize the oxidative degradation of L-ornithine to produce this compound as part of their energy-yielding Stickland metabolism. nih.govwikipedia.org This pathway has also been identified in other bacteria, including Fervidobacterium nodosum. researchgate.net
Enzymology of this compound Biosynthesis
The enzymatic conversion of precursors to this compound is central to its biosynthesis. A key enzyme in this process has been isolated and characterized.
Characterization of Key Biosynthetic Enzymes
The primary enzyme responsible for the final step in the biosynthesis of this compound from (2R,4S)-2,4-diaminopentanoate is 2,4-diaminopentanoate (B1235806) dehydrogenase (EC 1.4.1.12). wikipedia.org This enzyme has been purified and studied from Clostridium sticklandii. wikipedia.orgresearchgate.net It belongs to the oxidoreductase family and is also referred to as 2,4-diaminopentanoic acid C4 dehydrogenase. wikipedia.org Research has identified a conserved gene cluster that encodes for this enzyme and other necessary components of the ornithine degradation pathway. nih.gov
| Property | Description | Reference |
|---|---|---|
| Enzyme Commission Number | EC 1.4.1.12 | wikipedia.org |
| Systematic Name | 2,4-diaminopentanoate:NAD(P)+ oxidoreductase (deaminating) | wikipedia.org |
| Substrates | (2R,4S)-2,4-diaminopentanoate, H₂O, NAD⁺/NADP⁺ | wikipedia.org |
| Products | This compound, NH₃, NADH/NADPH, H⁺ | wikipedia.org |
| Cofactor | Can utilize either NAD⁺ or NADP⁺ as a hydrogen acceptor. | nih.gov |
| Organism | Clostridium sticklandii | wikipedia.org |
Mechanistic Studies of Biosynthetic Reactions
The reaction catalyzed by 2,4-diaminopentanoate dehydrogenase is an oxidative deamination. researchgate.net In this step, the enzyme facilitates the removal of an amino group from the C4 position of (2R,4S)-2,4-diaminopentanoate, converting it into a keto group to form this compound. wikipedia.orgresearchgate.net This oxidation is coupled with the reduction of a pyridine (B92270) nucleotide cofactor, either NAD⁺ or NADP⁺ , to NADH or NADPH , respectively. wikipedia.orggenome.jp The reaction also releases a molecule of ammonia (B1221849) (NH₃). wikipedia.org The equilibrium of this reaction strongly favors the formation of the oxidized pyridine nucleotide. researchgate.net The broader metabolic pathway converting ornithine also involves a PLP-dependent thiolase that subsequently cleaves 2-amino-4-ketopentanoate into acetyl-CoA and alanine (B10760859). nih.govresearchgate.net
Molecular and Cellular Regulation of this compound Biosynthesis
Detailed information regarding the specific molecular and cellular regulatory mechanisms that control the biosynthesis of this compound is limited. However, its production in Clostridia is intrinsically linked to the regulation of Stickland metabolism. nih.gov This form of metabolism is dependent on the availability of amino acids that can serve as electron donors and acceptors. nih.gov In Clostridioides difficile, the expression of the operon responsible for the oxidative degradation of ornithine is upregulated in non-inflammatory gut environments, suggesting that its regulation is tied to environmental conditions and the host-pathogen interaction. plos.orgnih.gov The presence of dietary or host-produced ornithine can provide a competitive advantage to the bacterium, indicating that substrate availability is a key regulatory factor. nih.govnih.gov
Transcriptional and Translational Control Mechanisms
The specific transcriptional and translational control mechanisms governing the biosynthesis of this compound are not well-documented. However, its synthesis is expected to be regulated by the general control systems that manage amino acid metabolism in response to cellular needs and environmental cues. cshmonographs.orgoup.com These systems ensure that the production of amino acids is coordinated with the availability of precursors and the demand for protein synthesis and other metabolic processes. nih.govnih.gov
General Amino Acid Control (GAAC): In eukaryotes like yeast, a primary regulatory network is the General Amino Acid Control (GAAC) system. cshmonographs.orgnih.gov This system is activated under conditions of amino acid starvation and leads to the increased expression of a wide array of genes encoding enzymes for amino acid biosynthesis. iucr.orgmdpi.com The key transcriptional activator in this pathway is the protein Gcn4p in yeast, and its functional homolog, ATF4, in mammals. nih.govpnas.org The translation of GCN4/ATF4 mRNA is itself upregulated when uncharged tRNAs accumulate, signaling a deficit of one or more amino acids. pnas.org Once produced, the Gcn4p/ATF4 transcription factor binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription. nih.govmdpi.com While best known for its role in starvation, Gcn4p/ATF4 can also be active during periods of rapid growth to ensure a sufficient supply of metabolic precursors to support high rates of translation and proliferation. nih.govnih.govbiorxiv.org
Pathway-Specific Regulation: In addition to the overarching GAAC system, many amino acid biosynthetic pathways are subject to pathway-specific controls. cshmonographs.org These mechanisms often involve transcription factors that respond to the concentration of the specific end-product of that pathway, allowing for more fine-tuned regulation. oup.com This ensures that the cell does not overproduce a particular amino acid, even when the general starvation response is active. cshmonographs.org
The regulation of gene expression involves controlling both the transcription of DNA into mRNA and the translation of mRNA into proteins to modulate enzyme levels. numberanalytics.com Transcription factors that respond to amino acid availability often regulate the expression of the genes involved in their biosynthesis. numberanalytics.com In some contexts, transcription factors such as KDM2B and MYC act in concert with ATF4 to regulate the expression of metabolic enzymes. biorxiv.org
| Regulatory Factor | Organism(s) | General Function in Amino Acid Metabolism |
| Gcn4p / ATF4 | Eukaryotes | Master transcriptional activator of amino acid biosynthetic genes in response to amino acid starvation. cshmonographs.orgnih.govmdpi.compnas.org |
| Pathway-Specific Factors | Various | Transcriptional activators or repressors that respond to the levels of a single amino acid or its derivatives. oup.com |
| MYC | Mammals | Proto-oncogenic transcription factor that can cooperate with ATF4 to regulate metabolic gene expression. biorxiv.org |
Allosteric Regulation and Feedback Inhibition in this compound Pathways
The activity of enzymes in biosynthetic pathways is commonly regulated by allosteric mechanisms, including feedback inhibition by the pathway's end-product. numberanalytics.comnih.govnih.gov This allows for rapid modulation of metabolic flux in response to immediate changes in metabolite concentrations, a process that is much faster than altering gene expression. mgcub.ac.in
Feedback Inhibition: Feedback inhibition is a fundamental principle of metabolic regulation where the final product of a pathway binds to and inhibits an early enzyme in that same pathway, often the one catalyzing the first committed step. nih.govresearchgate.net This binding occurs at an allosteric site, which is distinct from the enzyme's active site where the catalytic reaction takes place. nih.govconductscience.com This prevents the unnecessary synthesis and accumulation of the end-product when it is already abundant. nih.gov
Allosteric Enzymes: Enzymes regulated in this manner are known as allosteric enzymes. conductscience.comupcollege.ac.in The binding of an effector molecule (an activator or inhibitor) to the allosteric site induces a conformational change in the enzyme's structure. numberanalytics.com This change can either increase (activation) or decrease (inhibition) the enzyme's affinity for its substrate at the active site, thereby modulating its catalytic rate. numberanalytics.com Allosteric enzymes are often multi-subunit proteins and their kinetics typically show a sigmoidal, rather than hyperbolic, relationship between reaction velocity and substrate concentration, which is indicative of cooperative binding. conductscience.comlibretexts.org
While specific allosteric regulators of this compound synthesis have not been extensively characterized, the key enzyme 2,4-diaminopentanoate dehydrogenase (DAPDH) from Fervidobacterium nodosum has been shown to be uncompetitively inhibited by D-ornithine, a precursor in the broader ornithine degradation pathway. nih.gov This suggests a potential regulatory role for this enzyme, where its activity can be modulated by the concentration of related metabolites in the pathway. nih.gov
Many allosteric enzymes involved in amino acid biosynthesis contain conserved regulatory domains, such as the ACT domain, which are known to bind amino acids and mediate feedback inhibition. researchgate.net It is plausible that enzymes involved in the this compound pathway are similarly regulated by such domains, responding to levels of the product itself or related amino acids to maintain metabolic homeostasis.
| Regulatory Mechanism | Description | Example/Relevance |
| Feedback Inhibition | The end-product of a metabolic pathway inhibits an early enzyme in the same pathway. nih.govresearchgate.net | A primary mechanism for controlling flux in amino acid biosynthesis. nih.gov |
| Allosteric Regulation | Regulation of an enzyme by an effector molecule binding to a site other than the active site. upcollege.ac.innumberanalytics.com | Allows for rapid modulation of enzyme activity in response to changing metabolite levels. mgcub.ac.in |
| D-Ornithine Inhibition | The enzyme 2,4-diaminopentanoate dehydrogenase is inhibited by D-ornithine. nih.gov | Suggests a specific regulatory control point within the ornithine degradation/biosynthesis network. nih.gov |
| ACT Domain | A conserved regulatory domain in many amino acid biosynthetic enzymes that binds allosteric effectors. researchgate.net | A potential structural basis for allosteric regulation in the this compound pathway. |
Metabolic Fates and Degradation Mechanisms of 2 Amino 4 Oxopentanoic Acid
Catabolic Pathways and Identified Intermediates of 2-Amino-4-oxopentanoic acid
The catabolic routes for this compound are characterized by oxidative and transamination processes. These pathways involve a limited number of defined intermediates, connecting the degradation of this compound to the metabolism of ornithine, lysine (B10760008), and alanine (B10760859).
The primary documented pathway involving this compound is an oxidative route found in ornithine-fermenting bacteria like Clostridium sticklandii. wikipedia.org In this pathway, this compound serves as a central intermediate. researchgate.net It is formed via the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate. researchgate.netnih.gov This reaction is a critical step in the degradation of D-ornithine. nih.govcreative-proteomics.com
D-Ornithine is converted to (2R,4S)-2,4-diaminopentanoate.
(2R,4S)-2,4-diaminopentanoate is oxidatively deaminated to produce this compound. researchgate.net
The reverse of this oxidative step, a reductive amination, represents a potential degradation route for this compound. In this reaction, the compound would be converted back to (2R,4S)-2,4-diaminopentanoate. wikipedia.orgnih.gov While the enzyme 2,4-diaminopentanoate (B1235806) dehydrogenase is known to catalyze this reversible reaction, specific studies detailing the kinetics and physiological significance of this reductive degradation route are not extensively documented. wikipedia.orgresearchgate.net Some amine dehydrogenases, homologous to 2,4-diaminopentanoate dehydrogenase, have been identified that catalyze the reductive amination of the related compound 4-oxopentanoic acid. nih.gov
Transamination represents another key metabolic fate for compounds structurally related to this compound. The enzyme D-alanine aminotransferase (also known as D-amino acid aminotransferase) catalyzes the transfer of an amino group from various D-amino acids to an α-keto acid, a process essential for the synthesis of bacterial cell wall components. academie-sciences.fr While direct transamination of this compound is not the primary example, the reverse reaction, where a D-amino acid is converted to its corresponding keto acid, illustrates the principle.
A specific transamination-like reaction has been identified where this compound is formed from D-Alanine and Acetyl-CoA, catalyzed by the enzyme D-alanine:acetyl-CoA aminotransferase.
The deamination process is the cornerstone of the oxidative degradation pathway mentioned previously. The enzyme 2,4-diaminopentanoate dehydrogenase facilitates the oxidative deamination of (2R,4S)-2,4-diaminopentanoate, releasing ammonia (B1221849) and forming this compound. wikipedia.orgnih.gov
| Reaction ID | Reactants | Products | Enzyme | Pathway |
| Oxidative Deamination | (2R,4S)-2,4-Diaminopentanoate + H₂O + NAD(P)⁺ | This compound + NH₃ + NAD(P)H + H⁺ | 2,4-Diaminopentanoate dehydrogenase | D-Ornithine/D-Lysine Degradation |
| Transamination | D-Alanine + Acetyl-CoA | This compound + CoA | D-alanine:acetyl-CoA aminotransferase | D-Alanine Metabolism |
Enzymes Involved in this compound Catabolism
The enzymatic machinery responsible for the metabolism of this compound includes dehydrogenases and transaminases that recognize its specific structure.
2,4-Diaminopentanoate Dehydrogenase (EC 1.4.1.12)
This enzyme is the principal catalyst in the interconversion of (2R,4S)-2,4-diaminopentanoate and this compound. wikipedia.orgnih.gov It belongs to the family of oxidoreductases and can use either NAD⁺ or NADP⁺ as an acceptor. nih.gov A thermostable variant of this enzyme has been isolated from the bacterium Fervidobacterium nodosum Rt17-B1 and characterized. researchgate.netcreative-proteomics.com This thermophilic enzyme exhibits optimal activity at a pH of 9.5 and a temperature of 85°C. researchgate.netcreative-proteomics.com The determination of the first X-ray crystal structure for a 2,4-diaminopentanoate dehydrogenase, specifically the one from F. nodosum, has provided significant structural insights. creative-proteomics.com Site-directed mutagenesis studies on this enzyme have identified residues His262 and Gln264 as being critical for its catalytic function. creative-proteomics.com The enzyme from Clostridium sticklandii is noted to be highly specific for 2,4-diaminopentanoate. researchgate.net
D-alanine aminotransferase (EC 2.6.1.21)
Also known as D-amino acid transaminase, this enzyme catalyzes the transfer of an amino group from a D-amino acid to a keto acid. academie-sciences.fr It operates via a ping-pong mechanism and requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. The enzyme transfers the amino group from the D-amino acid substrate to the PLP cofactor, forming pyridoxamine (B1203002) and an α-keto acid in the first half-reaction. In the second half, the amino group is transferred to a different keto acid to form a new D-amino acid. D-alanine aminotransferase is crucial for the synthesis of D-alanine and D-glutamate, which are essential components of bacterial cell walls. Numerous crystal structures for this class of enzymes have been solved, providing a deep understanding of how the protein architecture controls stereoselectivity. academie-sciences.fr
| Enzyme | EC Number | Cofactor(s) | Source Organism Example | Key Structural/Functional Feature |
| 2,4-Diaminopentanoate dehydrogenase | 1.4.1.12 | NAD⁺ / NADP⁺ | Fervidobacterium nodosum | Thermostable; Active site includes His262 and Gln264. creative-proteomics.comcreative-proteomics.com |
| D-alanine aminotransferase | 2.6.1.21 | Pyridoxal 5'-phosphate (PLP) | Bacillus sp. YM-1 | Homodimer; Essential for bacterial cell wall synthesis. researchgate.net |
Detailed kinetic parameters (Kₘ, kcat) for the degradation of this compound via reductive amination by 2,4-diaminopentanoate dehydrogenase are not extensively reported in the reviewed literature. Research has predominantly focused on the forward reaction, the oxidative deamination of (2R,4S)-2,4-diaminopentanoate (2,4-DAP).
For the thermostable 2,4-DAPDH from F. nodosum, studies have shown that the enzyme's activity is suppressed by its substrate, 2,4-DAP, through uncompetitive substrate inhibition. researchgate.netcreative-proteomics.com In contrast, the enzyme displays typical Michaelis-Menten kinetics for a related substrate, 2,5-diaminohexanoate. researchgate.netcreative-proteomics.com The enzyme is also subject to inhibition by various amino acids, with D-amino acids generally showing a stronger inhibitory effect than their L-counterparts. creative-proteomics.com For instance, the enzyme is uncompetitively inhibited by D-ornithine with an apparent Ki value of 0.1 mM. researchgate.netcreative-proteomics.com While the reaction is reversible, the kinetic constants for this compound as a substrate in the reductive amination direction have not been specified.
Metabolic Flux Analysis Involving this compound
A comprehensive review of scientific literature indicates that metabolic flux analysis (MFA) or fluxomics studies that specifically quantify the intracellular reaction rates involving this compound have not been reported. creative-proteomics.comwikipedia.orgacs.orgnih.gov
Fluxomics is a powerful methodology used to determine the rates of metabolic reactions within a biological system under steady-state conditions. wikipedia.org It typically involves using stable isotope tracers, such as ¹³C or ¹⁵N, to label metabolites and then tracking the distribution of these isotopes through the metabolic network. creative-proteomics.comcreative-proteomics.com By combining these experimental data with computational modeling, researchers can estimate the flux, or rate, of each reaction in the network. nih.gov This approach provides a dynamic view of cellular metabolism that static measurements of metabolite concentrations cannot offer. wikipedia.org
While fluxomics has been applied extensively to analyze the metabolism of central carbon pathways and major amino acids in various organisms, its application has not yet extended to the specific pathways involving this compound. creative-proteomics.comacs.orgcreative-proteomics.com
Enzymatic Interactions and Mechanistic Biochemistry of 2 Amino 4 Oxopentanoic Acid
2-Amino-4-oxopentanoic acid as a Substrate for Specific Enzymes
The unique structure of this compound makes it a compound of interest for biocatalysis and enzymology, particularly as a potential substrate in reactions such as reductive aminations catalyzed by various enzymes.
This compound and its precursors are recognized by several classes of enzymes. While specific kinetic data for this compound as a substrate is not extensively detailed in the reviewed literature, related compounds are actively studied. For instance, ω-transaminases utilize the corresponding keto acid, 2-oxopentanoic acid, for the synthesis of unnatural amino acids like L-norvaline. nih.gov Site-directed mutagenesis, such as the L57A mutation in one ω-transaminase, has been shown to alter substrate binding and improve activity for bulky substrates, although specific kinetic parameters for this compound were not provided. nih.gov
Similarly, N-protected (S)-4-amino-2-oxopentanoic acid, an alpha-keto acid derivative, serves as a substrate for lactate (B86563) dehydrogenases and engineered d-hydroxyisocaproate dehydrogenase in the synthesis of 4-amino-2-hydroxy acids. acs.org The H205Q mutant of d-hydroxyisocaproate dehydrogenase, for example, proved to be an effective catalyst for the reduction of N-protected (S)-4-amino-2-oxopentanoic acid. acs.org Aspartate aminotransferase (AAT) isoenzymes have also been shown to utilize L-2-amino-4-methoxy-4-oxobutanoic acid, a structural analog, as an amino donor substrate. tandfonline.com
Table 1: Enzymes Acting on this compound and Related Analogs This table is based on available data for the specified compound and its close structural analogs.
| Enzyme | Substrate Analog | Reaction Type | Research Finding |
|---|---|---|---|
| Amine Dehydrogenase | (S)-2-Amino-4-oxopentanoic acid | Reductive Amination | The compound is a substrate of interest for these enzymes. |
| ω-Transaminase | 2-Oxopentanoic acid | Asymmetric Synthesis | Used as a substrate for the synthesis of L-norvaline. nih.gov |
| Lactate Dehydrogenase (LDH) | N-protected (S)-4-amino-2-oxopentanoic acid | Reduction | Wild-type LDHs can reduce this substrate to the corresponding hydroxy acid. acs.org |
| d-Hydroxyisocaproate Dehydrogenase (mutant) | N-protected (S)-4-amino-2-oxopentanoic acid | Reduction | An engineered mutant is an ideal catalyst for the reduction of this and other bulky α-keto acids. acs.org |
The three-dimensional structures of enzyme-substrate complexes are fundamental to understanding the molecular basis of catalysis and specificity. riken.jp Methodologies like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are standard for elucidating these structures. riken.jp
Despite the importance of such studies, specific structural data from X-ray crystallography or Cryo-EM for an enzyme bound to this compound are not prominently available in the surveyed scientific literature. However, structural analyses have been successfully performed on enzymes complexed with related inhibitors. For example, the X-ray crystal structure of arginase I has been solved in a complex with (S)-2-amino-7-oxoheptanoic acid, an amino acid aldehyde inhibitor, revealing how the hydrated aldehyde moiety interacts with the enzyme's active site. researchgate.net Such studies on analogous compounds provide a framework for hypothesizing how this compound might bind to the active sites of its target enzymes.
The binding of a substrate to an enzyme's active site often triggers conformational changes, a phenomenon known as induced fit. These structural rearrangements are critical for properly aligning the substrate and the enzyme's catalytic residues to facilitate the chemical reaction. acs.org For instance, studies on HIV reverse transcriptase have used fluorescent labels to monitor structural changes induced by nucleotide binding, which facilitates the chemical step. acs.org
While direct experimental evidence detailing the specific conformational changes induced by the binding of this compound is scarce, it is a well-established principle of enzymology. It is expected that the interaction of this compound with an enzyme would similarly cause the protein to adopt a more catalytically competent conformation, stabilizing the transition state of the reaction.
This compound as a Modulator of Enzyme Activity
In addition to serving as a substrate, this compound and its derivatives can function as modulators of enzyme activity, primarily as inhibitors. Their structural similarity to natural substrates allows them to bind to enzyme active sites, leading to a reduction in catalytic efficiency.
Derivatives of this compound have been identified as inhibitors of several enzymes, operating through various mechanisms.
Irreversible Inhibition/Inactivation: L-2-amino-4-oxo-5-chloropentanoic acid, a chlorinated analog, rapidly inactivates rat renal phosphate-dependent glutaminase. nih.gov The fact that glutamate (B1630785), but not glutamine, protects the enzyme from inactivation suggests that the inhibitor acts at a specific glutamate binding site. nih.gov Another derivative, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as RI-331), acts as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase, which is a form of irreversible inhibition. researchgate.net
Competitive Inhibition: This is a common mechanism for analogs of this compound. Competitive inhibitors structurally resemble the natural substrate and compete for the same active site. libretexts.org The aforementioned (S)-2-amino-4-oxo-5-hydroxypentanoic acid is also described as a competitive inhibitor of homoserine dehydrogenase. asm.org Furthermore, peptide ketones with a 4-oxopentanoic acid core, such as (2RS)-5-benzamido-2-benzyl-4-oxopentanoic acid, are competitive inhibitors of carboxypeptidase A. nih.gov The inhibition becomes more potent as the peptide chain length increases, suggesting that the inhibitor occupies additional binding subsites within the enzyme. nih.gov
The potency of an enzyme inhibitor is quantified by constants such as Kᵢ (the inhibition constant) and IC₅₀ (the half-maximal inhibitory concentration). Lower values indicate higher potency. Several structural analogs of this compound have been characterized as potent inhibitors.
Table 2: Inhibition Constants for Analogs of this compound This table presents experimentally determined inhibition constants for various structural analogs.
| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |
|---|---|---|---|
| (S)-2-Amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Homoserine Dehydrogenase | 2 µM researchgate.net | Suicide/Competitive researchgate.netasm.org |
| (2RS)-5-Benzamido-2-benzyl-4-oxopentanoic acid | Carboxypeptidase A | 48 ± 7 µM nih.gov | Competitive nih.gov |
| (2RS)-2-Benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | Carboxypeptidase A | 9 ± 0.1 µM nih.gov | Competitive nih.gov |
Irreversible Inhibition and Enzyme Inactivation Studies
This compound and its derivatives have been identified as potent irreversible inhibitors of specific enzymes, a characteristic attributed to their reactive keto group. These compounds often act as mechanism-based inactivators, also known as suicide substrates. In this process, the enzyme's own catalytic mechanism converts the inhibitor into a highly reactive species that covalently modifies the active site, leading to permanent inactivation. libretexts.org
A significant body of research has focused on derivatives of this compound, such as (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as the antibiotic RI-331) and L-2-amino-4-oxo-5-chloropentanoic acid. These studies provide critical insights into the potential inhibitory mechanisms of the parent compound.
(S)-2-amino-4-oxo-5-hydroxypentanoic acid is a well-documented irreversible inhibitor of homoserine dehydrogenase, an essential enzyme in the biosynthetic pathway of aspartate-family amino acids in fungi. The inactivation of this enzyme disrupts the production of methionine, threonine, and isoleucine, leading to the compound's antifungal properties. The inhibition follows pseudo-first-order kinetics and is time-dependent, characteristic of mechanism-based inactivation. libretexts.orgrsc.org
Similarly, L-2-amino-4-oxo-5-chloropentanoic acid has been shown to rapidly and irreversibly inactivate rat renal phosphate-dependent glutaminase. nih.gov The inactivation process involves the covalent modification of the enzyme. Studies using a radiolabeled version of this chloroketone derivative indicated that the inhibitor binds to multiple peptides within the purified enzyme preparation, with a binding stoichiometry calculated to be approximately 1.3 moles of inhibitor per mole of enzyme. nih.gov This covalent interaction underscores the irreversible nature of the inhibition.
The general mechanism for such ketonic analogues involves the enzyme's catalytic machinery initiating a reaction, which, instead of leading to a product, generates a reactive intermediate like a ketenimine. This intermediate then partitions between being released (turnover) and covalently bonding with a nucleophilic residue in the active site, causing inactivation. rsc.org
Table 1: Documented Irreversible Inhibition by this compound Derivatives
| Inhibitor | Target Enzyme | Organism/Tissue | Inhibition Type | Key Findings |
| (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Homoserine Dehydrogenase | Saccharomyces cerevisiae | Mechanism-based, Irreversible | Inhibits biosynthesis of essential amino acids; selectively toxic to fungi. |
| L-2-amino-4-oxo-5-chloropentanoic acid | Phosphate-dependent Glutaminase | Rat Kidney | Irreversible, Covalent Modification | Inactivation is reduced by the presence of glutamate, suggesting binding at or near the glutamate binding site. nih.gov |
Mechanistic Insights into Enzyme-2-Amino-4-oxopentanoic acid Interactions
The active site of an enzyme is a specific three-dimensional cleft where substrate binding and catalysis occur. saylor.orglibretexts.orglibretexts.org Its unique chemical environment, created by the arrangement of amino acid residues, dictates substrate specificity. libretexts.orglibretexts.org While direct crystallographic studies of this compound bound to an enzyme are not widely available, significant insights can be drawn from studies of enzymes that process structurally similar substrates, particularly other keto acids and amino acids.
Enzymes that interact with compounds like this compound often have active sites lined with specific amino acid residues capable of acid-base catalysis, nucleophilic attack, and substrate stabilization through hydrogen bonding and electrostatic interactions. ijarsct.co.in For instance, in studies of L-2-amino-4-oxo-5-chloropentanoic acid inactivating glutaminase, the presence of the substrate glutamate was found to protect the enzyme from inactivation, strongly suggesting that the inhibitor interacts with residues within the glutamate binding site. nih.gov
In many aminotransferases, which catalyze the interconversion of amino acids and keto acids, the active site is composed of two distinct pockets, often referred to as the small and large binding pockets, which accommodate different parts of the substrate. researchgate.net The architecture of these pockets is critical for determining substrate specificity. For example, in ω-transaminase from Ochrobactrum anthropi, mutagenesis studies identified residues such as Y20, L57, and W58 as key components of the substrate-binding pocket for related keto acids. researchgate.net
Furthermore, in metalloproteases like carboxypeptidase A, which can be inhibited by related keto-acid-containing molecules, the active site features charged residues such as Arginine (Arg145, Arg127) and a tyrosine (Tyr248) that form hydrogen bonds with the inhibitor's carboxylate group, anchoring it in the active site. libretexts.org
The enzymatic transformation of amino acids and keto acids frequently requires the assistance of non-protein chemical compounds known as cofactors. longdom.orgscbt.com For reactions involving this compound, the most critical cofactor is Pyridoxal (B1214274) 5'-phosphate (PLP) , the active form of vitamin B6. rsc.orgwikipedia.org
PLP is a highly versatile cofactor that participates in a vast array of reactions in amino acid metabolism, including transamination, decarboxylation, and elimination or substitution reactions at the β- or γ-carbon. researchgate.netnih.gov PLP-dependent enzymes catalyze these reactions by forming a Schiff base (an internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgresearchgate.net When the amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base with the PLP (an external aldimine). wikipedia.org This covalent binding to PLP allows the cofactor to act as an "electron sink," stabilizing the negative charge of carbanionic intermediates that form during the reaction, which is crucial for catalysis. nih.govresearchgate.net
In the context of this compound, a key reaction is transamination, catalyzed by aminotransferases (also known as transaminases). nih.gov In this reaction, the amino group from an amino donor is transferred to a keto acid acceptor. For example, glutamate-1-semialdehyde (B1620169) aminomutase, a PLP-dependent enzyme, catalyzes the conversion of (S)-4-amino-5-oxopentanoate to 5-aminolevulinate. The mechanism involves the PLP cofactor, initially in its pyridoxamine (B1203002) 5'-phosphate (PMP) form, attacking the substrate's keto group. ebi.ac.uk
In addition to organic cofactors like PLP, some enzymes that may interact with keto acids utilize metal ions. For instance, metalloproteases contain a metal ion, typically zinc (Zn²⁺), at their active site, which is essential for catalysis. libretexts.org This metal ion is coordinated by amino acid residues (e.g., histidine and glutamate) and a water molecule, and it functions to stabilize intermediates during peptide hydrolysis. libretexts.org
Table 2: Key Cofactors in the Metabolism of Related Keto/Amino Acids
| Cofactor | Type | Enzyme Class Example | Role in Catalysis |
| Pyridoxal 5'-phosphate (PLP) | Organic Coenzyme | Aminotransferases | Forms a Schiff base with the amino substrate, acting as an electron sink to stabilize reaction intermediates. wikipedia.orgresearchgate.net |
| Zinc (Zn²⁺) | Metal Ion | Metalloproteases | Stabilizes enzyme-substrate complexes and intermediates; acts as a Lewis acid catalyst. libretexts.orglongdom.org |
| Magnesium (Mg²⁺) | Metal Ion | Kinases, other enzymes | Often involved in stabilizing ATP-dependent reactions and influencing enzyme conformation. scbt.com |
Isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating enzymatic reaction mechanisms and metabolic pathways. While specific NMR or extensive isotopic labeling studies focused solely on the enzymatic transformations of this compound are not prominently documented, the application of these methods to closely related molecules provides a framework for how such investigations would proceed.
Isotopic Labeling involves replacing an atom in a molecule with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). medchemexpress.com These labeled compounds can be used as tracers to follow the fate of specific atoms through a complex series of biochemical reactions. For instance, a synthetic scheme has been designed to prepare any ¹³C- and ¹⁵N-isotopomer of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid), a closely related compound, to study its role as a precursor in porphyrin biosynthesis. researchgate.net Similarly, ¹³C-labeled 4-methyl-2-oxopentanoic acid is used to track the metabolism of the branched-chain amino acid leucine (B10760876), allowing researchers to quantify carbon flux into pathways like ketogenesis. A hypothetical study using ¹³C-labeled this compound could reveal its metabolic fate, identifying the products of its enzymatic conversion and the pathways it enters.
NMR Spectroscopy provides detailed information about the structure and dynamics of molecules in solution. slu.se In the context of enzymology, NMR can be used to study enzyme-substrate and enzyme-inhibitor interactions at an atomic level. For example, ¹H-NMR has been used to characterize the structure of 2-aminoimidazole amino acids, which act as inhibitors of the enzyme arginase, confirming their chemical structure and providing insights into their conformation. nih.gov For this compound, NMR could be used to monitor its conversion by an enzyme in real-time, identify the structure of intermediates and products, and probe the conformational changes in both the substrate and the enzyme upon binding.
While direct studies are limited, data from related compounds show the potential of these techniques. For example, NMR-MCR-ALS (Multivariate Curve Resolution-Alternating Least Squares) analysis has been applied to study metabolic interactions involving this compound.
Biological Roles and Functional Implications of 2 Amino 4 Oxopentanoic Acid Non Clinical Focus
Role as a Metabolic Intermediate in Central Metabolism
2-Amino-4-oxopentanoic acid serves as an intermediate in several metabolic pathways, particularly in microbial and human metabolism. Its role is primarily linked to the processing and transformation of amino acids.
In the anaerobic bacterium Clostridium sticklandii, this compound is a key product in the metabolism of ornithine. The pathway involves the oxidation of ornithine to 2,4-diaminopentanoic acid, which is then converted to (2R)-2-amino-4-oxopentanoate by the enzyme 2,4-diaminopentanoate (B1235806) dehydrogenase. genome.jpnih.gov This reaction is part of the D-amino acid metabolism pathway in these organisms. genome.jp
Metabolomic studies in humans have identified this compound as part of the broader metabolic network. A study investigating the effects of metal exposure in a human cohort found that this compound was a component of several significantly enriched amino acid metabolism pathways. nih.gov These pathways include the urea (B33335) cycle/amino group metabolism, glycine (B1666218), serine, alanine (B10760859), and threonine metabolism, as well as aspartate and asparagine metabolism, highlighting its integration within the central nitrogen and carbon metabolic network. nih.gov
Involvement in Specialized Metabolic Pathways
Beyond central metabolism, this compound and its close structural analogs are involved in specialized pathways, acting as precursors for other products or as regulatory molecules.
While the direct role of this compound as a precursor in natural product biosynthesis is an emerging area of study, its potential is demonstrated in synthetic biology applications. Engineered microbial organisms have been designed to utilize this compound (referred to as AKP) as a key intermediate in biosynthetic pathways for the production of commercially valuable chemicals. google.comgoogle.com For instance, patented pathways describe its role as a precursor in the synthesis of 1,3-butanediol (B41344) and 2,4-pentadienoate. google.comgoogle.com
The principle of using oxo-amino acids as building blocks is well-established for structurally similar compounds. A notable example is the biosynthesis of the antitubercular antibiotic 5-hydroxy-4-oxo-L-norvaline (HON) in Streptomyces akiyoshiensis. cdnsciencepub.com Isotopic labeling studies have shown that HON is formed from precursors derived from the citric acid cycle and acetate, with a proposed mechanism involving the condensation of acetyl or malonyl CoA with the β-carboxyl group of aspartate. cdnsciencepub.com This demonstrates how a five-carbon amino acid backbone containing a keto group can serve as a scaffold for complex natural products.
Derivatives of this compound have been shown to act as potent and specific enzyme inhibitors, thereby contributing to the regulation of metabolic networks at the molecular level. These compounds often function as antimetabolites by mimicking natural substrates.
A prominent example is the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid, also known as RI-331. nih.govnih.gov This compound irreversibly inhibits homoserine dehydrogenase, a critical enzyme in the biosynthetic pathway of the aspartate family of amino acids (methionine, threonine, and isoleucine). nih.govwikipedia.org By blocking this enzyme, the antibiotic depletes the fungal cell of essential amino acids, leading to growth inhibition. nih.gov This mode of action is selectively toxic to fungi and plants, as the target enzyme is absent in animals. nih.govwikipedia.org
This capacity for enzymatic inhibition is a recurring theme for this class of molecules. The table below summarizes the regulatory roles of compounds structurally related to this compound.
Cellular and Molecular Responses to this compound Perturbation
The study of how cells and molecular systems respond to changes in the levels of this compound is an area of ongoing research, primarily through metabolomic analyses.
Currently, there is a lack of published research specifically investigating the global gene expression or transcriptomic profiles of cells or organisms in direct response to exposure to this compound. While patents may list the compound in broad chemical libraries for screening against targets like histone methyltransferases, specific data on its influence on gene regulation are not provided. google.com This represents a knowledge gap in understanding the full biological impact of this metabolite.
For example, a metabolomics study of adults in a rural region identified associations between exposure to certain metals and changes in serum metabolite profiles. nih.gov In this context, this compound was part of metabolic pathways, particularly amino acid metabolism, that were significantly enriched, suggesting its levels are modulated by environmental exposures. nih.gov Similarly, metabolomic profiling of plasma from patients with sepsis also identified this compound among the many metabolites detected, although its specific role in the condition was not elucidated. mdpi.com
These findings underscore that while this compound is an active component of the metabolome, research is still needed to determine the direct downstream proteomic and metabolomic consequences of its accumulation or depletion.
Mentioned Compounds
Biological Function in Model Organisms and Biological Systems (e.g., Microbial, Plant, Invertebrate Systems)
Physiological Role in Growth and Development
The role of this compound in organismal growth and development is primarily understood through its function in microbial metabolic strategies for energy acquisition and survival.
Microbial Systems
In certain anaerobic bacteria, such as those from the Clostridiaceae family, the catabolism of L-ornithine, which produces this compound as an intermediate, is a crucial energy-yielding process. nih.gov This pathway is a form of Stickland reaction, where amino acids are fermented to generate ATP, thereby supporting the growth and proliferation of the bacteria in anaerobic environments. nih.govannualreviews.org The degradation of ornithine allows these organisms to utilize single amino acids as a source of both electron donors and acceptors for their energy metabolism. nih.gov
Furthermore, derivatives of this compound have been shown to impact microbial growth directly. A related natural product, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as the antibiotic RI-331), exhibits antifungal properties. researchgate.netnih.gov It selectively inhibits the growth of prototrophic fungi like Saccharomyces cerevisiae by targeting an essential enzyme in an amino acid biosynthetic pathway, demonstrating how modifications to the core structure of this compound can create potent growth inhibitors. nih.gov
Plant and Invertebrate Systems
There is limited information available regarding the physiological role of this compound in the growth and development of plants and invertebrates. The compound's zwitterionic form, 2-azaniumyl-4-oxopentanoate, has been detected in the water flea Daphnia pulex, an invertebrate model organism. nih.gov However, its specific function in the developmental or physiological processes of this organism has not been elucidated in the available research. In plant systems, its role remains largely undocumented, with research focusing more heavily on its isomer, 5-aminolevulinic acid, which is a key precursor in chlorophyll (B73375) synthesis.
Interactions with Other Biomolecules and Metabolic Pathways
This compound is primarily known for its role as an intermediate in the oxidative degradation pathway of L-ornithine in anaerobic bacteria. nih.gov This pathway highlights its direct interaction with specific enzymes, coenzymes, and other metabolic intermediates.
The formation of this compound occurs via the oxidative deamination of its precursor, (2R,4S)-2,4-diaminopentanoate (DAP). nih.govresearchgate.net This reaction is catalyzed by the enzyme (2R,4S)-2,4-diaminopentanoate dehydrogenase (DAPDH), which requires NAD+ or NADP+ as a cofactor. nih.gov The enzyme has been characterized in various bacteria, including the thermophilic organism Fervidobacterium nodosum Rt17-B1. nih.govresearchgate.net
Once formed, this compound is subsequently cleaved by the enzyme 2-amino-4-ketopentanoate thiolase (AKPT). This reaction involves coenzyme A (CoA) and results in the formation of two key biomolecules: acetyl-CoA and alanine. nih.gov These products can then enter central metabolic pathways, such as the citric acid cycle or amino acid metabolism, to support cellular functions. nih.gov
The pathway is subject to feedback regulation, demonstrating interactions between this compound and other molecules. The enzyme DAPDH is allosterically activated by its substrate, DAP, but is inhibited by its immediate product, this compound (AKP), as well as by the downstream end products, acetyl-CoA and D-alanine. nih.gov This regulatory mechanism allows the cell to control the flow of metabolites through the ornithine degradation pathway. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database also lists this compound as participating in general "Metabolic pathways" and specifically in "D-Amino acid metabolism". genome.jp
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Function | Precursor/Substrate | Product(s) | Organism(s) |
|---|---|---|---|---|
| (2R,4S)-2,4-diaminopentanoate dehydrogenase (DAPDH) (EC 1.4.1.12) | Catalyzes the NAD(P)+-dependent oxidative deamination to form AKP. nih.govresearchgate.net | (2R,4S)-2,4-diaminopentanoate | 2-Amino-4-oxopentanoate (B13344484) (AKP), Ammonia (B1221849), NAD(P)H | Clostridium sticklandii, Fervidobacterium nodosum, Petrotoga mobilis nih.govnih.govgoogle.com |
| 2-Amino-4-ketopentanoate thiolase (AKPT) (EC 2.3.1.263) | Catalyzes the thiolytic cleavage of AKP. nih.gov | 2-Amino-4-oxopentanoate (AKP), Coenzyme A | Acetyl-CoA, Alanine | Clostridiaceae family nih.gov |
| Homoserine Dehydrogenase (EC 1.1.1.3) | Inhibited by a hydroxylated derivative of AKP. nih.gov | Aspartate semialdehyde | Homoserine | Saccharomyces cerevisiae nih.gov |
Table 2: Documented Presence of this compound Metabolism in Model Organisms
| Organism | System | Metabolic Context | Significance |
|---|---|---|---|
| Clostridium sticklandii | Microbial (Bacteria) | Intermediate in the oxidative degradation of ornithine (Stickland reaction). nih.govannualreviews.org | Energy metabolism and growth in anaerobic conditions. |
| Fervidobacterium nodosum | Microbial (Bacteria) | The enzyme that produces the compound (DAPDH) has been characterized. nih.govresearchgate.net | Demonstrates the presence of the pathway in thermophilic bacteria. |
| Petrotoga mobilis | Microbial (Bacteria) | A dehydrogenase from this organism is active towards the compound. google.com | Confirms its role as a substrate for enzymatic activity in diverse bacteria. |
| Saccharomyces cerevisiae | Microbial (Fungus) | A hydroxylated derivative inhibits homoserine dehydrogenase. nih.gov | The core structure is relevant to enzyme inhibition and antifungal action. |
| Daphnia pulex | Invertebrate | Compound has been detected in this organism. nih.gov | Indicates presence in invertebrates, though its specific physiological role is unknown. |
Table of Mentioned Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 2-amino-4-ketopentanoate; AKP; 4-oxonorvaline |
| (S)-2-Amino-4-oxo-5-hydroxypentanoic acid | RI-331 |
| L-Ornithine | |
| (2R,4S)-2,4-diaminopentanoate | DAP |
| Acetyl-CoA | |
| Alanine | |
| Coenzyme A | CoA |
| NAD+/NADH | Nicotinamide adenine (B156593) dinucleotide |
| NADP+/NADPH | Nicotinamide adenine dinucleotide phosphate (B84403) |
| Homoserine | |
| Methionine | |
| Isoleucine | |
| Threonine | |
| Aspartate semialdehyde |
Advanced Analytical Methodologies for 2 Amino 4 Oxopentanoic Acid Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of amino acids, including 2-Amino-4-oxopentanoic acid. These techniques separate the analyte from complex mixtures, allowing for precise quantification and identification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis due to its versatility and efficiency. who.int For a compound like this compound, which possesses both amino and carboxylic acid functional groups, several HPLC modes can be employed. Reversed-phase HPLC (RP-HPLC) is common, often requiring pre-column derivatization to enhance the hydrophobicity and detectability of the amino acid. who.int However, methods for analyzing underivatized amino acids are also available. who.int
A mixed-mode liquid chromatography column, combining weak anion-exchange and reversed-phase characteristics, has been successfully used for the analysis of the structurally similar 4-oxopentanoic acid (levulinic acid) and its related byproducts. researchgate.net This approach allows for the simultaneous analysis of ionic and neutral compounds in a single run. researchgate.net Detection methods are varied and include UV-Vis, fluorescence, and mass spectrometry, with the choice depending on the derivatizing agent used and the sensitivity required. who.int Chiral HPLC analysis, using specialized columns, can be employed to separate the D and L enantiomers of the amino acid. cdnsciencepub.com
Table 1: Example HPLC Parameters for Analysis of Related Oxo- and Amino Acids
| Parameter | Condition | Source |
|---|---|---|
| Column | Mixed-mode weak anion-exchange/reversed-phase | researchgate.net |
| Mobile Phase | 10 mM phosphate (B84403) buffer with 5% acetonitrile (B52724) (pH 5.5) | researchgate.net |
| Detection | UV | researchgate.net |
| Application | Analysis of 4-oxopentanoic acid (levulinic acid) | researchgate.net |
| Column | Chiral HPLC column | cdnsciencepub.com |
| Derivatization | OPA derivatives | cdnsciencepub.com |
| Application | Separation of amino acid diastereomers | cdnsciencepub.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite profiling, offering high resolution and sensitivity. However, due to the polar and non-volatile nature of amino acids, derivatization is a mandatory step prior to GC analysis. sigmaaldrich.com This process replaces active hydrogens on the amino and carboxyl groups with nonpolar moieties, increasing the volatility of the analyte. sigmaaldrich.com
Common derivatization procedures include silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and esterification followed by acylation. sigmaaldrich.comresearchgate.net For instance, in the analysis of giant panda fur metabolomes, acid-hydrolyzed methods followed by derivatization allowed for the detection of related compounds like 4-methyl-2-oxopentanoic acid and levulinic acid (4-oxopentanoic acid). nih.gov The choice of derivatization reagent is critical, as it affects reaction yield, derivative stability, and the resulting mass spectra. sigmaaldrich.comresearchgate.net Following separation on the GC column, the mass spectrometer fragments the derivatized molecules, producing a characteristic mass spectrum that allows for confident identification. sigmaaldrich.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino and Keto Acids
| Reagent | Abbreviation | Target Functional Groups | Notes | Source |
|---|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | Forms stable TBDMS derivatives. | sigmaaldrich.com |
| N,O-bis(trimethylsilyl)-trifluoroacetamide | BSTFA | -OH, -COOH | A common silylating agent, often used with a catalyst like TMCS. | researchgate.net |
| Methoxyamine (MeOX) in pyridine (B92270) | MeOX | Carbonyl groups (ketones) | Protects ketone groups prior to silylation. | csic.es |
| Methyl chloroformate | MCF | Amino acids | A rapid derivatization method. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for quantifying amino acids and related metabolites in complex biological matrices due to its exceptional sensitivity and specificity. nih.govanaquant.com A significant advantage of LC-MS/MS is its ability to analyze many amino acids without the need for derivatization, simplifying sample preparation and reducing analysis time. sciex.com
The technique utilizes a triple quadrupole mass spectrometer, often operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. anaquant.com In this setup, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion, creating a highly selective "transition" that minimizes interference from other compounds in the matrix. anaquant.com This high selectivity allows for the accurate quantification of analytes even at very low concentrations. nih.gov For example, LC-MS/MS methods have been developed for the sensitive quantification of structurally similar 5-carbon ketone bodies, 3-oxopentanoic acid and 3-hydroxypentanoic acid, in human plasma. nih.gov
Table 3: Example LC-MS/MS Method Parameters
| Technique | Platform | Key Feature | Application | Source |
|---|---|---|---|---|
| LC-MS/MS | Tandem Mass Spectrometer | Ionizes well by negative electrospray ionization. | Quantitative determination of 3-hydroxypentanoic acid and 3-oxopentanoic acid. | nih.gov |
| LC-SRM | Triple Quadrupole Mass Spectrometer | Multiplex capabilities for simultaneous analysis. | Profiling of 41 amino acids in serum. | anaquant.com |
| MIDAS™ Workflow | QTRAP® System | MRM triggered MS/MS for detection and identification. | Quantitative measurement of 17 underivatized amino acids. | sciex.com |
Capillary Electrophoresis (CE) for Chiral Separation and Quantification
Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of charged and polar compounds like amino acids. researchgate.netchromatographyonline.com One of its most significant applications in this field is chiral separation—the ability to separate enantiomers (D and L forms) of amino acids. farmaciajournal.com
Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.net The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. chromatographyonline.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acid enantioseparation. farmaciajournal.comdb-thueringen.de Other selectors include chiral crown ethers, macrocyclic antibiotics, and chiral ionic liquids. chromatographyonline.comnih.gov The method has been successfully applied to separate the enantiomers of various amino acids, and its high efficiency and low consumption of samples and reagents make it an attractive analytical option. chromatographyonline.com
Table 4: Chiral Selectors Used in Capillary Electrophoresis for Amino Acid Separation
| Chiral Selector Type | Specific Example | Application Notes | Source |
|---|---|---|---|
| Cyclodextrins (CDs) | Hydroxypropyl-β-cyclodextrin (HPβCD) | Widely used as a chiral selector or as a modifier in the background electrolyte. | farmaciajournal.com |
| Cyclodextrins (CDs) | Sulfated-β-cyclodextrin (S-β-CD) | Effective for achieving baseline separations of enantiomers. | db-thueringen.de |
| Crown Ethers | (18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) | Used for enantiomeric separation of underivatized free amino acids, coupled with MS detection. | nih.gov |
| Chiral Ionic Liquids (CILs) | 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]) | Applied as a chiral ligand in chiral ligand exchange CE (CLE-CE). | chromatographyonline.com |
Spectroscopic and Spectrometric Techniques for Quantitative Analysis
Beyond chromatography, direct spectroscopic and spectrometric methods offer alternative and complementary approaches for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Concentration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis. savemyexams.com The principle of quantitative NMR is that the area under a resonance peak is directly proportional to the number of nuclei contributing to that signal. ethz.ch Therefore, by comparing the integral of an analyte's peak to that of a reference standard of known concentration, the concentration of the analyte can be determined. ethz.ch
For this compound, ¹H NMR would show distinct signals for the protons in its unique chemical environments (e.g., the methyl group adjacent to the ketone, the methylene (B1212753) protons, and the alpha-proton). An experimental ¹H NMR spectrum for the related 4-oxopentanoic acid in water shows characteristic peaks at specific chemical shifts. foodb.ca More advanced methods like PULCON (pulse length based concentration determination) allow for the measurement of concentration without adding a reference compound directly to the sample, instead using an external reference. ethz.ch This is particularly advantageous in biological applications to avoid sample contamination. ethz.ch NMR has also been used to characterize synthesized derivatives of related compounds, confirming their structure. nih.gov
UV-Visible Spectroscopy for Reaction Monitoring and Quantification (if applicable)
While direct quantification of this compound by UV-Visible (UV-Vis) spectroscopy is not a common standalone method due to its weak chromophore and potential for interference in complex samples, it plays a role in coupled enzymatic assays. For instance, the activity of δ-aminolevulinate dehydratase (ALA-D), an enzyme inhibited by this compound, can be monitored spectrophotometrically. nih.gov The product of the ALA-D reaction, porphobilinogen, forms a colored compound with Ehrlich's reagent, which can be measured at approximately 550 nm. researchgate.net The degree of inhibition, and thus the concentration of this compound, is inversely proportional to the color development. This indirect colorimetric method was one of the initial approaches for its measurement in newborn screening programs. nih.gov
Fluorescence Spectroscopy for Tagged or Intrinsic Fluorescence
This compound is not intrinsically fluorescent, necessitating derivatization with a fluorescent tag to enable sensitive detection. This approach significantly enhances selectivity and is often coupled with separation techniques like high-performance liquid chromatography (HPLC).
A widely used derivatization reagent is 1-pyrenebutyric hydrazide (PBH), which reacts with the ketone functional group of this compound. nih.govsigmaaldrich.com The resulting fluorescent derivative can be separated on a C18 column and quantified with high sensitivity. nih.gov This HPLC-fluorescence detection method has been successfully applied to determine the compound's concentration in urine, offering a linear calibration range from 0.025 to 100 micromol/L. researchgate.netnih.gov Another fluorescent label, dansylhydrazine, has also been employed for derivatization, particularly in methods coupled with tandem mass spectrometry, to form a stable derivative for quantification in dried blood spots (DBS) and urine. researchgate.net
Table 1: Derivatization Reagents for Fluorescence Detection of this compound
| Reagent Name | Target Functional Group | Application | Reference |
| 1-Pyrenebutyric hydrazide (PBH) | Ketone | HPLC with fluorescence detection (HPLC-FLD) in urine. | nih.gov, sigmaaldrich.com |
| Dansylhydrazine | Ketone | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in dried blood spots and urine. | researchgate.net |
| Monobromobimane | Thiol | Used for other compounds like bucillamine (B1668017) and captopril, demonstrating a strategy for tagging specific functional groups. | science.gov |
Biosensor and Enzymatic Assay Development for this compound
Development of Enzyme-Coupled Assays
Enzyme-based assays are a cornerstone for the quantification of this compound, primarily leveraging its potent inhibitory effect on the enzyme δ-aminolevulinate dehydratase (ALA-D). nih.gov This inhibition forms the basis of a sensitive and specific measurement technique. In this assay, a sample containing this compound is incubated with ALA-D. The residual activity of the enzyme is then measured using its substrate, δ-aminolevulinic acid. The product, porphobilinogen, is quantified colorimetrically after reaction with Ehrlich's reagent. nih.govresearchgate.net The concentration of this compound is inversely proportional to the enzyme activity. This method is sensitive enough to detect concentrations in the micromolar range and has been adapted for use with dried blood spots on filter paper for mass screening purposes. nih.govresearchgate.net
More recently, research has identified a dehydrogenase from Petrotoga mobilis that shows activity towards γ-keto acids like this compound. google.comgoogle.com This discovery opens potential avenues for developing direct enzymatic assays where the consumption of a cofactor like NADH could be monitored spectrophotometrically, offering a direct measure of the compound's concentration.
Electrochemical Biosensors for Real-Time Monitoring
While specific electrochemical biosensors developed exclusively for this compound are not widely documented in the literature, the principles for their development exist. An electrochemical biosensor could be constructed by immobilizing an enzyme that specifically reacts with this compound, such as the dehydrogenase from Petrotoga mobilis, onto an electrode surface. google.comgoogle.com The enzymatic reaction would ideally consume or produce an electroactive species (e.g., NADH/NAD+), generating a current or potential change that is proportional to the concentration of this compound. researchgate.net This would allow for real-time monitoring. The development of such a sensor would require optimizing factors like enzyme immobilization, pH, and temperature, and ensuring selectivity against potential interfering substances in biological samples.
Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples
The accurate quantification of this compound in biological samples like blood, urine, and dried blood spots (DBS) is complicated by the complexity of the sample matrix. nih.govannlabmed.org Matrix components such as proteins, salts, and other metabolites can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry, or causing background noise in spectroscopic methods. annlabmed.org Therefore, effective sample preparation is a critical step.
Common sample preparation techniques include:
Protein Precipitation: This is a straightforward method used for plasma or serum samples, where a solvent like methanol (B129727) or acetonitrile is added to denature and precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
Solid-Phase Extraction (SPE): SPE is used to clean up samples and concentrate the analyte. For this compound, a C18 sorbent can be used to retain the derivatized compound while more polar interferences are washed away. science.gov
Derivatization: As mentioned previously, derivatization is often essential not only to enhance detection but also to improve chromatographic behavior and stability. nih.govnih.gov For instance, converting the compound to its oxime or hydrazone derivative is a common strategy before analysis by GC-MS or LC-MS/MS. nih.govresearchgate.netspringernature.com
In newborn screening, DBS are a convenient sample type. nih.govnih.gov Extraction from DBS often involves punching out a small disc and extracting the analytes with a solvent mixture, which may contain derivatizing agents like hydrazine (B178648) to directly convert this compound into a more stable form for analysis. nih.govphe.org.uk The use of an isotopically labeled internal standard, such as ¹³C₅-succinylacetone, is crucial to correct for matrix effects and variations in extraction recovery and instrument response, ensuring accurate quantification. researchgate.netspringernature.com
Table 2: Overview of Sample Preparation and Matrix Effect Mitigation
| Sample Type | Preparation Technique | Analytical Method | Key Considerations | Reference |
| Urine | Extraction and derivatization with pyrenebutyric hydrazide | HPLC-FLD | Minimal sample volume (0.1 ml) required; internal standard (5,7-dioxooctanoic acid) used. | nih.gov |
| Urine | Oximation, extraction, and derivatization to trimethylsilane (B1584522) (TMS) derivative | GC-MS | Use of ¹³C₅-labeled internal standard to correct for matrix effects. | springernature.com |
| Dried Blood Spots (DBS) | Solvent extraction with derivatizing agent (hydrazine) | LC-MS/MS | Allows for second-tier testing from residual newborn screening spots. | nih.gov, phe.org.uk |
| Dried Blood Spots (DBS) / Urine | Extraction and derivatization with dansylhydrazine | LC-MS/MS | Use of ¹³C₄-labeled internal standard; enables detection down to 0.2 µM in DBS. | researchgate.net |
| Plasma | Protein precipitation followed by derivatization with butanolic HCl | LC-MS/MS | Avoids the use of hydrazine; analyte is sensitive to storage conditions. | nih.gov |
Computational and Theoretical Studies on 2 Amino 4 Oxopentanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in predicting the molecule's reactivity, reaction pathways, and behavior in solution.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its physical properties and chemical reactivity. For 2-amino-4-oxopentanoic acid, its structure combines an alpha-amino acid moiety with a ketone functional group, leading to a unique electronic distribution. While detailed electronic structure analyses specifically for this molecule are not extensively published, its fundamental properties have been calculated and are available in public databases. mdpi.commcmaster.ca These calculations provide valuable descriptors for predicting its behavior.
Ab initio calculations on related compounds have been used to compare the electrostatic potential on the van der Waals surface of different functional groups. diva-portal.orgresearchgate.netebin.pubresearchgate.net For instance, studies comparing a fluorovinyl group to a primary amide found that they can exhibit similar electrostatic potentials despite having different electronic structures, suggesting isosteric behavior. diva-portal.orgresearchgate.netebin.pubresearchgate.net This type of analysis is crucial for understanding how a molecule like this compound might interact with biological targets or how it could be modified for analog design.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₃ | mdpi.com |
| Molecular Weight | 131.13 g/mol | mdpi.com |
| Topological Polar Surface Area (TPSA) | 80.4 Ų | mdpi.commcmaster.ca |
| Hydrogen Bond Donors | 2 | mcmaster.ca |
| Hydrogen Bond Acceptors | 3 | mcmaster.ca |
| Rotatable Bonds | 3 | mcmaster.ca |
| logP | -0.34 | mcmaster.ca |
Reaction Mechanism Elucidation for this compound Transformations
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the calculation of activation energies. A computational study using Density Functional Theory (DFT) investigated the mechanism of a palladium-catalyzed reaction involving derivatives of this compound. ebin.pub The study revealed that the enantioselectivity of the reaction was controlled by the activation barriers in the nucleopalladation and protodepalladation steps. ebin.pub
The calculations showed that the pathway leading to the (S)-enantiomer was favored due to lower activation energy barriers compared to the pathway for the (R)-enantiomer, providing a theoretical explanation for the experimentally observed stereoselectivity. ebin.pub Such studies are vital for optimizing reaction conditions and designing more efficient and selective synthetic routes.
pKa Predictions and Acid-Base Properties in Solution
As an amino acid, this compound possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), allowing it to exist in different ionic states depending on the pH. ebin.pub The pKa values, which quantify the strength of these acidic and basic sites, are critical for understanding its behavior in a biological environment.
While specific, experimentally validated pKa values for this compound are not prominent in the literature, computational methods offer a powerful alternative for their prediction. mdpi.com State-of-the-art techniques combine quantum chemical calculations (like DFT) with continuum solvation models (such as PCM or SM6) to compute the free energy changes associated with protonation and deprotonation in solution. mdpi.comacs.org These methods can be applied through various thermodynamic cycles, such as the direct method or the more accurate proton exchange scheme, to predict pKa values. acs.org For standard amino acids, the pKa of the α-carboxyl group is typically around 2, while the pKa of the α-amino group is around 9-10. ebin.pub The presence of the 4-oxo group in this compound may slightly influence these values due to its electron-withdrawing nature. Accurately predicting the pKa of complex molecules remains a computational challenge, often requiring high-level theory and careful consideration of molecular conformation and solvation. acs.orgmpg.de
Molecular Modeling and Docking Simulations
Molecular modeling techniques, including docking and molecular dynamics, simulate the interactions between a small molecule (ligand) and a macromolecule, typically a protein. These simulations are fundamental to drug discovery and mechanistic biology.
Ligand-Protein Docking for Predicting Binding Modes of this compound
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. This technique has been specifically applied to study the interaction of this compound with enzymes. For example, it has been used as a substrate for screening novel native amine dehydrogenases (AmDHs). univ-evry.fr
In a detailed bio-informatic analysis, molecular docking simulations were performed to investigate the binding of this compound to the crystallographic structure of an amine dehydrogenase, DH2B1. univ-evry.fr The study utilized software such as Autodock and Autodock Vina to predict the binding pose and affinity. univ-evry.fr Such simulations are crucial for rational protein engineering, where they can guide the selection of mutation sites to improve an enzyme's catalytic efficiency or alter its substrate specificity. univ-evry.fr
| Parameter | Description | Source |
|---|---|---|
| Software | Autodock, AutodockTools, Autodock Vina | univ-evry.fr |
| Target Protein | Amine dehydrogenase (DH2B1) | univ-evry.fr |
| Ligand Preparation | Gasteiger charges and non-polar hydrogen atoms added | univ-evry.fr |
| Protein Preparation | Side chain protonation states assumed (Asp/Glu negative, Lys positive, His neutral) | univ-evry.fr |
| Docking Grid | Encompassed the entire active site pocket as defined by Fpocket software | univ-evry.fr |
| Flexibility | Protein side chains rigid; full flexibility for the ligand | univ-evry.fr |
| Analysis | Docking poses analyzed based on scoring values from Autodock's scoring function | univ-evry.fr |
Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique can be used to explore the conformational flexibility of this compound and to study its interactions with its environment in detail.
While studies focusing solely on the conformational landscape of isolated this compound are not widely reported, MD simulations have been used to study the enzymes with which it interacts. For instance, MD simulations were employed to optimize and validate the homology model of homoserine dehydrogenase, an enzyme inhibited by a related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid. researchgate.net Such simulations are essential for understanding the structural stability of the protein and the dynamic nature of the ligand-binding pocket. researchgate.net By simulating the protein-ligand complex, MD can reveal key information about the stability of binding poses predicted by docking, the role of water molecules in the active site, and the conformational changes that occur upon ligand binding. These simulations are critical for a comprehensive understanding of the molecular basis of the compound's biological activity. mdpi.com
Chemoinformatics and Structure-Activity Relationship (SAR) Modeling
Chemoinformatics and Structure-Activity Relationship (SAR) modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in modern drug discovery and development, allowing for the rational design of new molecules with desired properties.
In Silico Screening for this compound-like Structures
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, in silico screening can be employed to identify structurally similar compounds or those that might interact with the same biological targets.
Virtual screening approaches can be broadly categorized as either ligand-based or structure-based. Ligand-based methods utilize the known structure of an active compound, such as this compound, to find other molecules with similar properties. This can involve searching for compounds with a high degree of structural similarity or those that share a common pharmacophore, which is the three-dimensional arrangement of essential features for biological activity.
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation of a molecule when bound to a target, forming a stable complex. For instance, if a target enzyme for this compound were identified, its 3D structure could be used to screen libraries of compounds to find new potential inhibitors or substrates. mdpi.com
A study on the discovery of selective inhibitors for aldo-keto reductases, for example, successfully utilized virtual screening of a fragment library to identify novel inhibitors. nih.gov This highlights how computational methods can be applied to find molecules that interact with specific enzymes. A similar approach could theoretically be applied to find modulators of enzymes that interact with this compound.
The following table provides an overview of common in silico screening methods that could be applied to identify this compound-like structures.
| Method | Description | Application for this compound |
| Similarity Searching | Identifies molecules with a high degree of structural similarity to a query molecule. | Finding close structural analogs of this compound in chemical databases. |
| Pharmacophore Modeling | Uses the 3D arrangement of functional groups of a known active molecule to search for others with the same features. | Identifying diverse structures that may mimic the biological activity of this compound. |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Screening for compounds that could bind to the same enzymes as this compound. |
| Substructure Searching | Searches for molecules containing a specific chemical substructure. | Identifying all compounds in a database that contain the this compound core structure. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. analis.com.my For the derivatives of this compound, QSAR models could theoretically be developed to predict their biological activities based on their structural features.
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is required. For this compound derivatives, this would involve synthesizing a series of related compounds and testing their activity in a relevant biological assay.
Next, molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A wide variety of descriptors can be calculated, ranging from simple constitutional descriptors to more complex 3D descriptors.
The following table presents some common molecular descriptors that would be relevant for a QSAR study of this compound derivatives.
| Descriptor Class | Example Descriptors | Relevance to this compound Derivatives |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties that influence solubility and binding. |
| Topological | Connectivity indices (e.g., Kier & Hall) | Describe the branching and shape of the molecule. |
| Geometric | Molecular surface area, Molecular volume | Relate to the size and shape of the molecule, influencing steric interactions. |
| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |
| Physicochemical | LogP (lipophilicity), pKa (acidity) | Influence the absorption, distribution, metabolism, and excretion (ADME) properties. |
Once the descriptors are calculated, a mathematical model is built to correlate the descriptors with the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. researchgate.net The resulting QSAR model can then be used to predict the activity of new, untested derivatives of this compound, guiding the synthesis of more potent and selective compounds. nih.gov
For instance, a QSAR study on peptide α-ketoamides and α-ketohydroxamate derivatives as calpain I inhibitors successfully identified key descriptors like LogP, heat of formation, and HOMO energy that correlated with their inhibitory activity. tandfonline.com A similar approach for derivatives of this compound could reveal crucial structural features for a specific biological effect.
Bioinformatics Approaches to Identify Related Pathways and Enzymes
Bioinformatics provides the tools and methodologies to analyze biological data, such as genomic and proteomic information, to predict the functions of genes and proteins and to reconstruct metabolic pathways. academie-sciences.fr For a non-proteinogenic amino acid like this compound, bioinformatics can be a powerful tool to hypothesize its potential roles in cellular metabolism.
By searching genomic databases for sequences homologous to known enzymes, it is possible to identify potential enzymes that might act on this compound or its precursors. For example, a study on the biosynthesis of the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) used bioinformatics to explore potential metabolic pathways in cyanobacteria by assessing the presence or absence of genes encoding for relevant enzymes. mdpi.com
One relevant finding is the activity of some amine dehydrogenases (AmDHs) towards 4-oxopentanoic acid, a close structural relative of this compound that lacks the alpha-amino group. academie-sciences.fr This suggests that aminotransferases or dehydrogenases could be involved in the biosynthesis or degradation of this compound. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists this compound (compound C03341) as participating in D-Amino acid metabolism. genome.jp
Furthermore, pathway prediction tools can be used to map known metabolites to metabolic pathways. nih.gov By inputting the structure of this compound, these tools can suggest potential pathways it might be involved in based on structural similarity to known metabolites in curated databases like KEGG. plos.org While these predictions require experimental validation, they provide valuable starting points for further investigation.
The following table summarizes some bioinformatics approaches and their potential application to the study of this compound.
| Bioinformatics Approach | Description | Application to this compound |
| Sequence Homology Search | Identifying proteins with similar amino acid sequences to known enzymes. | Finding potential aminotransferases, dehydrogenases, or other enzymes that may metabolize this compound. |
| Metabolic Pathway Reconstruction | Assembling metabolic pathways from genomic and metabolomic data. | Placing this compound within the context of larger metabolic networks. |
| Enzyme Function Prediction | Using computational models to predict the function of an enzyme from its sequence or structure. | Identifying novel enzymes that may act on this compound. |
| Metabolite-Pathway Mapping | Associating a metabolite with known metabolic pathways based on structural similarity. | Suggesting potential biological roles for this compound. |
Research Applications and Utilities of 2 Amino 4 Oxopentanoic Acid
2-Amino-4-oxopentanoic acid as a Biochemical Probe for Metabolic Studies
This compound, also known as 4-oxonorvaline, serves as a valuable tool in the field of biochemistry for investigating metabolic pathways. solubilityofthings.com Its structural similarity to naturally occurring amino acids allows it to interact with enzymes and transport systems, making it an effective probe to study various biochemical processes. solubilityofthings.comontosight.ai
Use in In Vitro Enzymatic Assays and Mechanistic Investigations
This compound and its derivatives are frequently employed in in vitro enzymatic assays to elucidate enzyme mechanisms and to screen for potential inhibitors. Its ability to act as a substrate or an inhibitor for various enzymes makes it a critical component in biochemical research.
For example, a derivative of this compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to be a potent inhibitor of homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov This inhibition disrupts the biosynthesis of essential amino acids like methionine, isoleucine, and threonine, highlighting the compound's specific interaction with enzymes in the aspartate metabolic pathway. nih.gov Such studies are crucial for understanding the mechanism of action of potential antifungal agents. nih.gov
Furthermore, enzymatic assays using analogues of this compound have been instrumental in identifying and characterizing other enzyme inhibitors. A simultaneous in vitro assay of the first four enzymes in the fungal aspartate pathway led to the discovery of a new class of aspartate kinase inhibitors. nih.gov These assays often involve monitoring changes in enzyme activity in the presence of the compound, providing kinetic data and insights into the binding and catalytic mechanisms. nih.govethz.ch The versatility of this compound and its derivatives allows them to be used as probes in a wide range of enzymatic studies, from investigating reaction intermediates to identifying novel therapeutic targets. ethz.chsmolecule.com
Table 1: Examples of this compound and its Derivatives in Enzymatic Assays
| Compound/Derivative | Enzyme Studied | Organism/System | Key Finding |
| (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Homoserine dehydrogenase | Saccharomyces cerevisiae | Inhibition of the enzyme, disrupting amino acid biosynthesis. nih.gov |
| 2-Amino-5-hydroxy-4-oxopentanoic acid | Aspartate pathway enzymes | Fungal | Identification of a new class of aspartate kinase inhibitors. nih.gov |
| N-protected (S)-4-amino-2-oxopentanoic acid | Lactate (B86563) dehydrogenases, D-hydroxyisocaproate dehydrogenase | Bacillus stearothermophilus, Staphylococcus epidermidis | Substrate for genetically engineered oxidoreductase, leading to stereospecific reduction. acs.org |
| This compound derivatives | Various enzymes | General biochemical assays | Serve as probes to study enzyme activity and metabolic pathways. smolecule.com |
Application as a Chiral Building Block in Organic Synthesis
The chiral nature of this compound makes it a valuable starting material, or chiral building block, in asymmetric organic synthesis. Its stereocenters can be utilized to create complex molecules with specific three-dimensional arrangements, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com
The presence of multiple functional groups—an amino group, a keto group, and a carboxylic acid—provides numerous handles for chemical modification, allowing for the construction of a diverse range of molecular architectures. For instance, it can be used in the synthesis of unnatural amino acids, which are incorporated into peptides to enhance their stability or biological activity. researchgate.net The synthesis of enantiomerically pure derivatives, such as (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, has been achieved on a large scale using a recyclable chiral auxiliary, demonstrating the practical utility of this approach. mdpi.com
Moreover, the compound serves as a precursor for synthesizing various heterocyclic compounds and other complex organic molecules. smolecule.com Its application extends to the synthesis of peptide mimics and other molecules designed to interact with specific biological targets. acs.org The ability to control the stereochemistry during synthesis is paramount, and starting with a chiral molecule like this compound provides a significant advantage in achieving the desired enantiopure products. researchgate.net
Development of this compound Analogues and Derivatives for Target Validation (non-clinical context)
In the realm of non-clinical research, the development of analogues and derivatives of this compound plays a crucial role in target validation. By systematically modifying the structure of the parent compound, researchers can probe its interactions with biological targets, such as enzymes and receptors, to validate their role in specific biochemical pathways. nveo.org
The synthesis of various derivatives allows for the exploration of structure-activity relationships (SAR), where changes in the molecule's structure are correlated with its biological effects. For example, derivatives of 2-amino-4-oxohexanoic acid have been studied for their potential anticancer properties, with certain analogues showing significant antiproliferative effects against various cancer cell lines. These studies help in identifying the key structural features required for biological activity.
Furthermore, the introduction of specific functional groups, such as fluorine or azide (B81097) groups, can create derivatives with unique properties for research purposes. smolecule.com For example, fluorinated analogues can be used in protein labeling to track protein dynamics, while azide-containing derivatives can be used in "click chemistry" for bioconjugation. smolecule.com The development of these specialized analogues provides a powerful toolkit for researchers to validate and study the function of biological targets in a non-clinical setting.
Table 2: Examples of this compound Analogues and Their Research Applications
| Analogue/Derivative | Modification | Research Application |
| 2-Amino-4-oxohexanoic acid derivatives | Varied structural analogues | Investigation of anticancer properties and antiproliferative effects. |
| (2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid | Fluorine substitution | Enzyme inhibition studies and protein labeling for tracking protein dynamics. |
| (2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | Azide group incorporation | Bioconjugation via click chemistry and use as a probe in biochemical assays. smolecule.com |
| 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1) | Sulfonamide addition | Lead molecule for designing more potent antiangiogenic and anticancer agents. nveo.org |
| (2S,4R)-2-amino-4-cyano-4-[18F]fluoro-butanoic acid | Cyano and fluorine-18 (B77423) substitution | PET imaging agent for studying glutamine metabolism in cancer cells. researchgate.net |
Potential in Biotechnological Processes (e.g., fermentation, bioconversion)
This compound and its precursors hold potential for use in various biotechnological processes, including fermentation and bioconversion, for the production of valuable chemicals.
For instance, research has demonstrated the microbial production of branched-chain fatty alcohols in Escherichia coli, where a related compound, 4-methyl-2-oxopentanoic acid, serves as a precursor. smolecule.com This highlights the potential for engineering microbial pathways to utilize keto acids like this compound for the synthesis of biofuels and other bioproducts.
Furthermore, enzymatic methods are being explored for the sustainable synthesis of chiral amines. Engineered enzymes, such as glutamate (B1630785) dehydrogenase from Escherichia coli, have been developed to convert levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid. frontiersin.org This demonstrates the feasibility of using biocatalysts to transform precursors of this compound into valuable chiral compounds.
Fermentative processes have also been developed for the production of related amino acid derivatives. For example, a species of Streptomyces has been used for the fermentative preparation of L-2-amino-4-(2-aminoethoxy)-butanoic acid. google.com While not directly involving this compound, this illustrates the principle of using microbial fermentation to produce complex amino acid structures. Similarly, microorganisms have been engineered to produce 5-aminolevulinic acid, a structurally related compound, through fermentation. google.com These examples underscore the potential for developing biotechnological routes for the production of this compound and its derivatives.
Emerging Research Frontiers and Unresolved Questions on 2 Amino 4 Oxopentanoic Acid
Discovery of Novel Biosynthetic and Degradative Pathways for 2-Amino-4-oxopentanoic acid
The understanding of the metabolic pathways associated with this compound is continually evolving. This non-proteinogenic amino acid is recognized as an intermediate in various biochemical processes. solubilityofthings.com In the D-amino acid metabolism pathway, this compound is involved in reactions catalyzed by enzymes such as 2,4-diaminopentanoate (B1235806) dehydrogenase. genome.jpkegg.jp This enzyme facilitates the conversion of (2R,4S)-2,4-diaminopentanoate to this compound. genome.jp
One identified pathway involves the oxidation of ornithine, which leads to the formation of this compound via 2,4-diaminopentanoic acid. genome.jp This process in Clostridium sticklandii requires the participation of B12 coenzyme, pyridoxal (B1214274) phosphate (B84403), and a pyridine (B92270) nucleotide. genome.jp Furthermore, it is implicated in lysine (B10760008) degradation. genome.jp
Research has also pointed to its role as an intermediate in the biosynthesis of other compounds. solubilityofthings.com For instance, its derivative, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), is known to inhibit the biosynthesis of the aspartate family of amino acids—methionine, isoleucine, and threonine—by targeting homoserine dehydrogenase. nih.gov
The degradation of this compound is linked to several metabolic routes. It is a known metabolite in D-amino acid metabolism. kegg.jp The compound can undergo transamination, a common reaction for amino acids, which would convert it into its corresponding keto acid, 2,4-dioxopentanoic acid. Further degradation could proceed through pathways common to other keto acids, ultimately feeding into central carbon metabolism.
| Enzyme/Pathway | Organism/System | Role of this compound | Key Cofactors/Conditions |
| 2,4-Diaminopentanoate Dehydrogenase | Clostridium sticklandii | Product | NAD+/NADP+, B12 coenzyme, Pyridoxal phosphate |
| Lysine Degradation | Clostridia | Intermediate | |
| D-Amino Acid Metabolism | General | Metabolite | |
| Ornithine Metabolism | Clostridium sticklandii | Intermediate |
Elucidation of Intricate Regulatory Roles in Complex Biological Systems
This compound and its derivatives are emerging as molecules with significant regulatory functions in various biological systems. While research is ongoing, several key areas of influence have been identified.
A derivative, (S)-2-amino-5-hydroxy-4-oxopentanoic acid, acts as an antifungal agent by inhibiting protein biosynthesis in Saccharomyces cerevisiae. nih.gov It specifically targets homoserine dehydrogenase, an enzyme crucial for the synthesis of methionine, isoleucine, and threonine. nih.gov This targeted inhibition highlights a regulatory role in amino acid metabolism in fungi. nih.gov
In the context of metabolic disorders, elevated levels of 4-oxoproline (a related compound) have been linked to 4-oxoprolinuria, indicating a role in metabolic regulation. solubilityofthings.com Research is also exploring the potential of this compound in neuroprotection and oncology due to its involvement in metabolism and cellular defense mechanisms. solubilityofthings.com
The structural characteristics of this compound, with its amino and keto groups, allow it to interact with various enzymes and receptors, potentially modulating their activity. For example, its structural analog, ethyl 2-amino-4-oxopentanoate (B13344484), is being studied for its influence on cellular processes and enzyme functions. smolecule.com Another related compound, 4-methyl-2-oxopentanoic acid, has been shown to impair mTOR and autophagy signaling pathways, which are critical for cellular growth and maintenance. abmole.comglpbio.com
Advanced Synthetic Methodologies and Sustainable Production of this compound
The synthesis of this compound and its derivatives is an area of active research, with a focus on developing efficient and sustainable methods.
Chemical Synthesis: A common laboratory-scale synthesis starts from alpha-ketoglutaric acid. Another approach involves the reaction of 4-oxohexanoic acid with ammonia (B1221849), followed by the addition of hydrochloric acid to form the hydrochloride salt, although this produces a related compound. Esterification of this compound with ethanol (B145695) in the presence of an acid catalyst is a method used to produce its ethyl ester. smolecule.com
Chemoenzymatic and Biosynthetic Approaches: Chemoenzymatic methods offer a sustainable alternative for producing enantiopure amino acid derivatives like (S)-2-Amino-4-oxopentanoic acid. These methods often utilize renewable resources and operate under mild conditions. For instance, engineered glutamate (B1630785) dehydrogenase from Escherichia coli has been used to convert levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid, a related and valuable chiral γ-amino acid. frontiersin.orgresearchgate.net This biocatalytic reductive amination uses ammonia as the amino donor and results in high enantiomeric excess. frontiersin.orgresearchgate.net
Another enzymatic strategy involves the oxidation of 2,4-dihydroxypentanoic acid using dehydrogenases to produce (2R)-2-hydroxy-4-oxopentanoic acid, a related hydroxy acid.
| Synthesis Method | Starting Material | Key Features |
| Chemical Synthesis | Alpha-ketoglutaric acid | Widely used laboratory route. |
| Chemoenzymatic Synthesis | Renewable resources | Sustainable, produces enantiopure derivatives. |
| Biocatalytic Reductive Amination | Levulinic acid | Uses engineered enzymes, high atom utilization, sustainable. frontiersin.orgresearchgate.net |
| Enzymatic Oxidation | 2,4-dihydroxypentanoic acid | Utilizes dehydrogenases for selective oxidation. |
Integration of Omics Data for Systems-Level Understanding of this compound Metabolism
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is crucial for a comprehensive, systems-level understanding of the metabolic and regulatory networks involving this compound.
Integrated multi-omics analyses have been employed to study metabolic pathways where derivatives of pentanoic acid are involved. For example, in a study on Lycium barbarum, combined metabolomic and transcriptomic analysis was used to investigate the biosynthesis of a glycosylated derivative of ascorbic acid, highlighting the complex interplay between different metabolic pathways. mdpi.com
In the context of metabolic diseases, trans-omics approaches are used to analyze metabolic adaptations. A study on obese mice used multi-omics data to construct trans-omics networks, revealing a loss of responsiveness in key regulatory metabolites in skeletal muscle during starvation. biorxiv.org this compound was listed among the metabolites considered in this network analysis. biorxiv.org
These systems-level approaches can help to:
Identify novel enzymes and genes associated with this compound metabolism.
Uncover previously unknown regulatory interactions and signaling cascades.
Model metabolic flux through pathways involving this compound under different physiological conditions.
Connect alterations in its metabolism to disease states.
The Human Metabolome Database (HMDB) lists this compound and its derivatives, providing a valuable resource for integrating metabolomics data with genomic and proteomic information. hmdb.ca
Development of Highly Specific and Sensitive Analytical Tools for this compound in Diverse Matrices
Accurate detection and quantification of this compound in complex biological samples like blood, urine, and cellular lysates are essential for research into its metabolism and function. google.com
High-performance liquid chromatography (HPLC) is a commonly used technique. For instance, an HPLC method combined with solid-phase extraction (SPE) was developed to determine a related compound, 4-[(3,4-dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid, in rat plasma and urine. researchgate.net This method demonstrated good sensitivity and reproducibility, with a lower limit of quantification of 30 ng/ml. researchgate.net Derivatization followed by HPLC is also used for the analysis of related keto acids. csic.es
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying organic molecules in complex mixtures. It has been used to analyze the amino acid and organic acid profiles of honey samples, demonstrating its utility for diverse matrices. researchgate.net
Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a highly sensitive and specific technique for metabolite analysis. It allows for the identification and quantification of low-abundance molecules in complex biological samples. google.com
| Analytical Technique | Sample Matrix | Key Advantages |
| HPLC with SPE | Plasma, Urine | Good sensitivity and reproducibility for quantification. researchgate.net |
| HPLC with Derivatization | General | Enables detection of specific functional groups. csic.es |
| NMR Spectroscopy | Honey, Biological Fluids | Provides structural information, non-destructive. researchgate.net |
| Mass Spectrometry (MS) | Diverse Biological Samples | High sensitivity and specificity, suitable for complex mixtures. google.com |
Conclusion
Summary of Key Research Findings and Advancements on 2-Amino-4-oxopentanoic acid
Research on this compound, a non-proteinogenic alpha-amino acid, has primarily centered on its role as a key intermediate in chemoenzymatic and biocatalytic synthesis. nih.gov A significant advancement is the development of sustainable enzymatic methods for producing valuable chiral γ-amino acids. For instance, (2R)-2-amino-4-oxopentanoate is a crucial intermediate in the synthesis of (R)-4-aminopentanoic acid from levulinic acid, utilizing an engineered glutamate (B1630785) dehydrogenase. frontiersin.orgnih.gov This process is noted for its high conversion rate and enantiomeric excess, representing a sustainable alternative to traditional chemical synthesis which often struggles with poor stereoselectivity. frontiersin.orgnih.gov
Another key area of research involves the use of N-protected (S)-4-amino-2-oxopentanoic acid as a substrate for genetically engineered oxidoreductases. acs.org Studies have demonstrated that mutant enzymes, such as the H205Q mutant of D-hydroxyisocaproate dehydrogenase, can efficiently reduce this substrate to produce (2R,4S)-4-amino-2-hydroxy acids. acs.org These products are valuable as γ-turn mimics for investigations into the secondary structure of peptides. acs.org The efficiency of these engineered enzymes far surpasses that of wild-type lactate (B86563) dehydrogenases, which show limited activity with bulkier substrates. acs.org
The table below summarizes key enzymatic reactions involving this compound or its derivatives.
| Enzyme | Substrate | Product | Key Finding |
| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) | Levulinic acid (forms 2-amino-4-oxopentanoate (B13344484) intermediate) | (R)-4-aminopentanoic acid | High conversion (>97%) and enantiomeric excess (>99%) in a sustainable dual-enzyme system. frontiersin.orgnih.gov |
| H205Q mutant of D-hydroxyisocaproate dehydrogenase | N-protected (S)-4-amino-2-oxopentanoic acid | CBZ-protected (2R,4S)-4-amino-2-hydroxy acids | Efficient reduction of a bulky substrate, producing a single diastereomer in excellent yield. acs.org |
| Staphylococcus epidermidis Lactate Dehydrogenase (SE-LDH) | N-protected (S)-4-amino-2-oxopentanoic acid | (R)-2-hydroxy acid | Wild-type enzyme shows much lower efficiency and longer reaction times compared to engineered mutants. acs.org |
Investigations have also touched upon the chemical properties of the compound, such as its alkaline hydrolysis, providing foundational data for its stability and reactivity. rsc.org
Reiteration of Academic Significance and Contribution to Fundamental Knowledge
This compound holds considerable academic significance as a model substrate and building block in the fields of biocatalysis, protein engineering, and synthetic organic chemistry. It is structurally defined as a derivative of valeric acid with amino and oxo substituents at the 2- and 4-positions, respectively. nih.govebi.ac.uk Its study contributes to the fundamental understanding of enzyme specificity and catalytic mechanisms.
The successful use of structure-guided protein engineering to tailor enzymes like glutamate dehydrogenase to act on non-native substrates (leading to the formation of a 2-amino-4-oxopentanoate intermediate) expands the synthetic toolbox available to chemists. frontiersin.orgnih.gov This work demonstrates how detailed knowledge of enzyme active sites can be leveraged to create novel biocatalysts for the production of high-value chemicals from renewable biomass-derived platforms like levulinic acid. frontiersin.orgnih.gov
Furthermore, research on this compound enriches the knowledge base of non-proteinogenic amino acids, which are crucial for developing peptide-based drugs and peptidomimetics with enhanced stability and novel biological activities. frontiersin.orgacs.org By serving as a precursor to γ-amino acid scaffolds and γ-turn mimics, this compound is integral to studies on peptide structure and function. frontiersin.orgacs.org Its chemical relationship to 5-aminolevulinic acid (also known as 5-amino-4-oxopentanoic acid), a vital precursor in the biosynthesis of tetrapyrroles like heme, places it within the broader context of fundamental metabolic pathways. nih.gov
Outlook on Future Directions for this compound Research
The future of research on this compound is poised to expand in several promising directions. A primary focus will likely remain on the discovery and engineering of novel enzymes for its synthesis and conversion. This includes mining genomes for new biocatalysts and applying advanced protein engineering techniques, such as directed evolution and computational design, to enhance enzyme efficiency, stability, and substrate scope. The goal will be to develop even more robust and economically viable processes for synthesizing chiral amino acids and their derivatives.
There is also significant potential in exploring the broader metabolic role and biological activities of this compound and its related compounds. While currently viewed mainly as a synthetic intermediate, its presence has been reported in organisms like Homo sapiens, suggesting potential endogenous roles that are yet to be elucidated. nih.gov Future metabolomics studies could investigate its natural occurrence and function, potentially linking it to specific metabolic pathways or disease states, similar to how other non-proteinogenic amino acids like 2-aminoadipic acid have been identified as predictors of metabolic disorders. frontiersin.org
Finally, the application of this compound as a building block in medicinal chemistry and materials science warrants further exploration. Its unique structure could be incorporated into novel pharmaceuticals, agrochemicals, or polymers. As a precursor to specialized peptide structures, it could be instrumental in designing new therapeutic peptides with improved pharmacological properties. frontiersin.orgacs.org
Q & A
Q. How can researchers reconcile discrepancies in metabolite concentration data across studies?
Q. What computational tools support the integration of this compound into metabolic network models?
- Methodological Answer : Use platforms like COBRA Toolbox or MetaboAnalyst to map metabolite interactions. Isotopic tracing and flux balance analysis (FBA) can predict its role in pathways like the TCA cycle or amino acid biosynthesis .
Experimental Design
Q. How to optimize experimental conditions for studying this compound in enzymatic assays?
Q. What are the limitations of using MCR-ALS for NMR data analysis?
- Methodological Answer : MCR-ALS requires prior knowledge of component spectra and may fail with highly overlapping signals. Complement it with 2D NMR (e.g., HSQC, TOCSY) for unambiguous peak assignment .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
